Sodium p-ethylphenolate
Description
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Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
19277-91-9 |
|---|---|
Molecular Formula |
C8H9NaO |
Molecular Weight |
144.15 g/mol |
IUPAC Name |
sodium;4-ethylphenolate |
InChI |
InChI=1S/C8H10O.Na/c1-2-7-3-5-8(9)6-4-7;/h3-6,9H,2H2,1H3;/q;+1/p-1 |
InChI Key |
CJAHZFPECKDBKK-UHFFFAOYSA-M |
SMILES |
CCC1=CC=C(C=C1)[O-].[Na+] |
Isomeric SMILES |
CCC1=CC=C(C=C1)[O-].[Na+] |
Canonical SMILES |
CCC1=CC=C(C=C1)[O-].[Na+] |
Other CAS No. |
19277-91-9 |
Related CAS |
123-07-9 (Parent) |
Origin of Product |
United States |
Synthesis and Preparation Methodologies for Sodium P Ethylphenolate
Established Synthetic Routes and Reaction Pathway Optimization
The selection of a synthetic route for sodium p-ethylphenolate is often dictated by factors such as desired purity, yield, scalability, and environmental considerations. Optimization of reaction pathways is a continuous area of research to enhance efficiency and reduce costs.
Nucleophilic Substitution Approaches to Phenolate (B1203915) Salt Formation
A straightforward and common method for preparing this compound is through a nucleophilic substitution reaction. This typically involves the deprotonation of p-ethylphenol by a strong sodium base, such as sodium hydroxide (B78521). nih.gov The reaction is an acid-base neutralization where the acidic proton of the phenolic hydroxyl group is abstracted by the hydroxide ion, forming water and the this compound salt. nih.govmasterorganicchemistry.com
The general reaction is as follows:
p-CH₃CH₂C₆H₄OH + NaOH → p-CH₃CH₂C₆H₄ONa + H₂O
This reaction is typically carried out in a suitable solvent, such as water or ethanol (B145695). The choice of solvent can influence the reaction rate and the ease of product isolation. For instance, conducting the reaction in an aqueous or methanolic solution at temperatures between 60–80°C can lead to a conversion of over 95%. The resulting this compound often precipitates upon cooling and can be isolated by filtration. The efficiency of this method is high, and it is a widely used laboratory and industrial-scale preparation. nih.gov
Table 1: Nucleophilic Substitution Reaction Parameters
| Parameter | Condition | Outcome |
| Reactants | p-Ethylphenol, Sodium Hydroxide | Formation of this compound and water |
| Solvent | Water, Ethanol/Methanol | Influences reaction rate and product isolation |
| Temperature | 60-80°C | High conversion rate (>95%) |
| Product Isolation | Cooling and Filtration | Precipitation of the salt |
Alkali Fusion Processes from Sulfonated Precursors
An older, yet still industrially relevant, method for producing phenols and their salts is the alkali fusion of sulfonated aromatic compounds. google.comgoogle.comgoogle.com This process, when applied to the synthesis of this compound, begins with the sulfonation of ethylbenzene (B125841). unl.edu.ar
The initial step involves the reaction of ethylbenzene with a sulfonating agent, such as fuming sulfuric acid, to produce ethylbenzenesulfonic acid. utwente.nl A significant challenge in this step is the formation of a mixture of ortho, meta, and para isomers of ethylbenzenesulfonic acid. google.comgoogle.com The separation of the desired p-ethylbenzenesulfonic acid from its isomers is crucial and often difficult due to their similar physical properties. google.com Fractional crystallization is a common technique employed for this separation. google.com
The sulfonation reaction is highly exothermic and can be sensitive to mixing conditions, which can affect the selectivity towards the desired mono-sulfonated product. utwente.nl The viscosity of the reaction mixture can also increase significantly, posing further processing challenges. utwente.nl
Once the p-ethylbenzenesulfonic acid is isolated, it is converted to its sodium salt, sodium p-ethylbenzenesulfonate. This salt is then fused with a molten alkali, typically sodium hydroxide, at high temperatures (generally in the range of 250-420°C). google.com This fusion reaction cleaves the sulfonate group and replaces it with a hydroxyl group, which is then deprotonated in the basic medium to form this compound. google.comgoogle.comgoogle.com
CH₃CH₂C₆H₅ + H₂SO₄/SO₃ → CH₃CH₂C₆H₄SO₃H + H₂O (Isomer mixture)
Separation of p-isomer
p-CH₃CH₂C₆H₄SO₃H + NaOH → p-CH₃CH₂C₆H₄SO₃Na + H₂O
p-CH₃CH₂C₆H₄SO₃Na + 2NaOH → p-CH₃CH₂C₆H₄ONa + Na₂SO₃ + H₂O
While this method has been used industrially for a long time, it presents several challenges. google.comgoogle.com These include the handling of corrosive materials like sulfuric acid and molten sodium hydroxide, the energy-intensive nature of the fusion step, and the generation of significant amounts of waste, particularly sodium sulfite. google.comgoogle.com These environmental and operational concerns have driven the development of alternative, greener synthetic routes. unl.edu.ar
Direct Ethylation of Phenol (B47542)
A more direct and atom-economical approach to p-ethylphenol, the precursor to this compound, is the direct ethylation of phenol. google.com This method involves reacting phenol with an ethylating agent, such as ethanol or ethylene (B1197577), in the presence of a catalyst. google.comconicet.gov.ar
Vapor-phase alkylation of phenol with an ethylating agent like ethanol is a prominent method for the selective synthesis of p-ethylphenol. unl.edu.arconicet.gov.ar This reaction is typically carried out in a fixed-bed reactor at elevated temperatures, ranging from 200°C to 600°C. google.comgoogle.com The choice of catalyst is critical for achieving high selectivity towards the para isomer.
Shape-selective catalysts, such as modified zeolites like HZSM-5 and HMCM-22, have shown significant promise. unl.edu.arconicet.gov.ar These catalysts can be tailored to have pore sizes that sterically hinder the formation of the bulkier ortho-ethylphenol, thereby favoring the production of p-ethylphenol. For example, modifying HZSM-5 with alkoxysilanes can narrow the pore entrances, leading to high para-selectivity. google.com
The reaction network for the ethylation of phenol can be complex, involving both O-alkylation to form ethyl phenyl ether and C-alkylation to produce o- and p-ethylphenol. conicet.gov.ar Subsequent isomerization can also lead to the formation of m-ethylphenol. conicet.gov.ar
Table 2: Comparison of Catalysts for Vapor-Phase Ethylation of Phenol
| Catalyst | Temperature (K) | Selectivity to p-ethylphenol (%) | p-Ethylphenol Yield (%) | Reference |
| HMCM-22 | 523 | 51.4 | 41 (at higher contact time) | conicet.gov.arconicet.gov.ar |
| HZSM-5 | 523 | 14.2 | - | conicet.gov.arconicet.gov.ar |
| CeZSM-5 (10%) | 623 | High (optimum condition) | - | researchgate.net |
Research has shown that zeolite HMCM-22 exhibits superior performance in the selective production of p-ethylphenol compared to HZSM-5, which is attributed to its narrower pore channels that suppress the formation of other isomers and dialkylated products. conicet.gov.arconicet.gov.ar The direct ethylation route offers a more environmentally friendly alternative to the sulfonation-fusion process, with the potential for continuous operation and catalyst regeneration. unl.edu.ar Once p-ethylphenol is synthesized, it can be readily converted to this compound via the nucleophilic substitution reaction described earlier.
Catalytic Systems for Para-Selectivity in Ethylation
The ethylation of phenol to produce p-ethylphenol, the precursor to this compound, is a critical step that dictates the purity and viability of the final product. Conventional alkylation often yields a mixture of ortho, meta, and para isomers, necessitating costly and complex separation processes. google.com To circumvent this, significant research has focused on developing catalytic systems that selectively favor the formation of the para isomer.
Zeolites, crystalline aluminosilicates with well-defined microporous structures, are at the forefront of shape-selective catalysis for phenol ethylation. Their unique channel and pore systems can differentiate between reactant molecules and transition states based on their size and shape, thereby directing the reaction towards a specific isomer.
Zeolites such as ZSM-5 and HMCM-22 have been extensively studied for this purpose. conicet.gov.ar The structure of these zeolites plays a crucial role in their catalytic performance. For instance, HMCM-22, with its narrower pore channels, has demonstrated superior performance in selectively producing p-ethylphenol compared to HZSM-5. conicet.gov.ar This is attributed to diffusional constraints within the pores that hinder the formation of the bulkier ortho-ethylphenol and suppress the subsequent alkylation to di-alkylated products. conicet.gov.ar At a temperature of 523 K, HMCM-22 showed a selectivity to p-ethylphenol of 51.4%, whereas HZSM-5 only achieved 14.2% under similar conditions. conicet.gov.ar
The acidity of the zeolite, determined by the silica-to-alumina (Si/Al) ratio, is another critical factor. While strong acid sites are necessary for the alkylation reaction, an excess of strong acidity can lead to undesired side reactions. mdpi.com Therefore, optimizing the Si/Al ratio is essential for maximizing the yield of the desired p-ethylphenol. academie-sciences.fr
To further enhance the para-selectivity of zeolites, post-synthesis modifications are often employed. A highly effective technique is the modification of the zeolite surface with alkoxysilanes, such as tetraethyl orthosilicate (B98303) (TEOS). google.comresearchgate.net This process, often carried out via chemical vapor deposition (CVD), deposits a thin layer of silica (B1680970) on the external surface of the zeolite crystals. researchgate.net
This silica layer effectively narrows the pore openings of the zeolite. The reduced pore diameter creates a more constrained environment, significantly increasing the steric hindrance for the formation of the ortho-isomer and favoring the linear para-isomer. Research has shown that modifying ZSM-5 with TEOS can increase the selectivity for p-ethylphenol from 37% for the unmodified zeolite to as high as 88%. researchgate.netresearchgate.net The amount of silica deposited is critical; a minimum loading of 1.4 wt% elemental silicon is necessary to effectively suppress the formation of undesired isomers. google.com This modification provides a stable layer without altering the intrinsic acidic properties of the zeolite catalyst. google.com
| Catalyst | Modification | Phenol Conversion (%) | p-Ethylphenol Selectivity (%) | Reference |
| HZSM-5 | Unmodified | - | 37% | researchgate.net |
| ZSM-5 | Pore size tailored with TEOS | - | 88% | researchgate.net |
| HZSM-5 | Unmodified | - | 14.2% | conicet.gov.ar |
| HMCM-22 | Unmodified | - | 51.4% | conicet.gov.ar |
| CeZSM5 | 10% Cerium Nitrate | - | High | researchgate.net |
Optimizing catalyst properties involves a multi-faceted approach. Beyond the choice of zeolite and its modification with alkoxysilanes, other factors significantly influence the reaction's outcome.
Metal Doping: The introduction of metal ions into the zeolite framework can tune its catalytic activity. For instance, modifying ZSM-5 with cerium has been shown to create a highly effective catalyst for the selective synthesis of p-ethylphenol. researchgate.net
Constraint Index: This index is a measure of the shape-selectivity of a zeolite. For the synthesis of p-ethylphenol, crystalline aluminosilicates with a constraint index between 1 and 15 are preferred. google.com
Catalyst Loading: The amount of catalyst used in the reaction can affect the conversion of phenol. Increasing the catalyst loading generally increases the number of available active sites, leading to higher conversion rates. academie-sciences.fr
Solvent Effects and Temperature Regimes in Phenolate Conversion
The conditions under which the ethylation reaction is carried out, specifically the solvent and temperature, have a profound impact on the conversion of phenol to this compound and the selectivity of the reaction.
The reaction can be conducted in the vapor phase or in the liquid phase using a solvent. conicet.gov.aracademie-sciences.fr The choice of solvent is critical. In the alkylation of phenolate anions, the solvent's ability to solvate cations plays a significant role. Cation-solvating solvents can enhance the reactivity of the more electronegative oxygen atom, potentially favoring O-alkylation over the desired C-alkylation. cdnsciencepub.com Some liquid-phase reactions have been studied using solvents like carbon tetrachloride. academie-sciences.fr The formation of this compound itself is typically achieved through the neutralization of p-ethylphenol with sodium hydroxide in an aqueous or alcoholic solution. nih.gov
Temperature is a key parameter that must be carefully controlled. While higher temperatures generally increase reaction rates, they can also favor the formation of the thermodynamically most stable isomer, which is often the meta-ethylphenol. conicet.gov.ar Therefore, to achieve high para-selectivity, milder temperatures are often preferred. For example, studies on HZSM5 and HMCM22 zeolites were conducted at a relatively mild temperature of 523 K (250 °C) to favor the kinetic product, p-ethylphenol. conicet.gov.ar However, different catalytic systems may have different optimal temperature ranges. Some studies have explored temperatures up to 693 K (420 °C). researchgate.net Increasing the temperature can also sometimes lead to catalyst deactivation due to coke formation. conicet.gov.ar
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to chemical manufacturing is essential for environmental sustainability and economic efficiency. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.govscispace.com
Atom economy, a central concept in green chemistry, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. acs.org A higher atom economy signifies a more sustainable process with less waste generation. chembam.com
The synthesis of p-ethylphenol, the precursor to this compound, can be achieved through different ethylating agents, primarily ethanol or ethylene, reacting with phenol. The choice of ethylating agent significantly impacts the atom economy of the process.
The reactions are as follows:
Using Ethanol: C₆H₅OH (Phenol) + C₂H₅OH (Ethanol) → C₈H₉OH (p-Ethylphenol) + H₂O (Water)
Using Ethylene: C₆H₅OH (Phenol) + C₂H₄ (Ethylene) → C₈H₉OH (p-Ethylphenol)
To calculate the percent atom economy, the following formula is used: Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
| Synthetic Pathway | Reactants | Desired Product | Byproduct | % Atom Economy |
| Ethylation with Ethanol | Phenol (94.11 g/mol ) + Ethanol (46.07 g/mol ) | p-Ethylphenol (122.16 g/mol ) | Water (18.02 g/mol ) | 87.1% |
| Ethylation with Ethylene | Phenol (94.11 g/mol ) + Ethylene (28.05 g/mol ) | p-Ethylphenol (122.16 g/mol ) | None | 100% |
Waste Minimization Strategies in Phenolate Production
The production of sodium phenolates, including this compound, is increasingly guided by the principles of green chemistry and effective waste management. A primary strategy for waste minimization is the adoption of cleaner production methods that focus on maximizing atom economy and reducing effluent streams. fao.org The most direct synthesis of this compound involves the neutralization of p-ethylphenol with sodium hydroxide in an aqueous solution. nih.gov This method is inherently efficient, producing water as the primary byproduct, which simplifies downstream processing and minimizes hazardous waste.
Key strategies for waste minimization in phenolate production include:
Process Optimization: Optimizing reaction parameters such as temperature, stoichiometric ratios, and reaction time can lead to higher conversion rates and yields, reducing the amount of unreacted starting materials in the waste stream. For instance, conducting the reaction of p-ethylphenol with NaOH at 60–80°C can achieve over 95% conversion.
Waste Segregation: A fundamental principle of industrial waste management is the segregation of waste at the source. fao.org In the context of phenolate production, this involves separating hazardous waste from non-hazardous waste, such as separating organic solvent residues from aqueous streams. cyberleninka.ru This allows for more targeted and cost-effective treatment and disposal methods.
Catalyst Selection: For syntheses involving catalysts, choosing highly efficient and recyclable catalysts can significantly reduce waste. In the synthesis of the precursor p-ethylphenol, for example, the use of shape-selective zeolite catalysts allows for high selectivity, minimizing the formation of unwanted isomers and simplifying purification. google.comgoogle.com
Industrial waste management frameworks emphasize the generator's responsibility to manage waste effectively, from collection and segregation to disposal in designated facilities. fao.org By integrating these principles, the production of this compound can be aligned with modern environmental standards.
Development of Safer Solvents and Auxiliaries for Synthesis
The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditionally, organic syntheses have relied on volatile organic compounds (VOCs) that can be hazardous to human health and the environment. reagent.co.uk The development and implementation of safer solvents are central to green chemistry.
For the synthesis of this compound, which is typically achieved through a neutralization reaction, water is an ideal solvent. nih.govreagent.co.uk Water is non-toxic, non-flammable, abundant, and environmentally benign. Its use eliminates the hazards associated with organic solvents like toluene (B28343) or benzene (B151609). reagent.co.uk
Where organic solvents are necessary, a hierarchy of preference has been established:
Water: The safest and most preferred solvent. reagent.co.uk
Alcohols (e.g., Ethanol, Methanol): These are less hazardous than many other organic solvents. Ethanol, in particular, is non-carcinogenic and biodegradable. reagent.co.uk The synthesis of this compound can be effectively carried out in methanolic solutions.
Other Solvents: When specific solubility or reactivity is required, the choice should be guided by safety data, prioritizing solvents with low toxicity, high flash points, and biodegradability. reagent.co.uk
The use of auxiliaries, such as phase-transfer catalysts, might be employed in some phenolate syntheses to enhance reaction rates in biphasic systems. The selection of such auxiliaries should also be governed by principles of safety and environmental impact, favoring those that are non-toxic and can be easily recovered and reused.
Synthesis of Advanced Derivatives Utilizing p-Ethylphenol as a Precursor
p-Ethylphenol serves as a versatile starting material for the synthesis of a range of complex organic molecules with significant applications. Its phenolic hydroxyl group and activated aromatic ring allow for a variety of chemical transformations.
Dihydrocoumarin and Coumarin Derivative Synthesis
Dihydrocoumarins and coumarins are important classes of benzopyranone compounds. nih.gov p-Ethylphenol is a viable precursor for these structures through several synthetic routes.
Dihydrocoumarin Synthesis: Dihydrocoumarins can be synthesized via the acid-mediated hydroarylation of cinnamic acid derivatives with phenols. researchgate.net In this reaction, p-ethylphenol can react with a substituted cinnamic acid in the presence of an acid catalyst like trifluoroacetic acid to yield the corresponding ethyl-substituted dihydrocoumarin. nih.govresearchgate.net
Coumarin Synthesis: The Pechmann condensation is a classic and widely used method for synthesizing coumarins from a phenol and a β-ketoester in the presence of an acid catalyst. rsc.org p-Ethylphenol can be reacted with ethyl acetoacetate (B1235776) using catalysts such as sulfuric acid, or more environmentally friendly solid acid catalysts, to produce 7-ethyl-4-methylcoumarin. rsc.orgijsr.net The reaction generally involves transesterification followed by intramolecular cyclization.
| Derivative | Synthesis Method | Reactants | Key Findings & Yields |
| Dihydrocoumarin | Hydroarylation | p-Ethylphenol, Cinnamic acid derivatives | Can be obtained in good to high yields in the absence of a palladium catalyst when using electron-donating groups on the cinnamate (B1238496). nih.govresearchgate.net |
| Coumarin | Pechmann Condensation | p-Ethylphenol, β-Ketoesters (e.g., ethyl acetoacetate) | Reaction proceeds with various acid catalysts; yields are generally high, though electron-releasing groups on the phenol (like ethyl) favor the reaction. rsc.orgacs.org |
| Coumarin | Knoevenagel Condensation | Salicylaldehyde derivatives, Active methylene (B1212753) compounds | This is another major route, often catalyzed by bases like piperidine (B6355638) or green catalysts like deep eutectic solvents, with yields ranging from 79% to 98%. nih.gov |
Chalcone (B49325) Derivative Synthesis via Base-Catalyzed Condensation
Chalcones (1,3-diaryl-2-propen-1-ones) are precursors to flavonoids and possess a reactive α,β-unsaturated carbonyl system. researchgate.netnih.gov They are typically synthesized via the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic ketone and an aromatic aldehyde. scialert.net
The p-ethylphenyl moiety can be incorporated into the chalcone structure by using either p-ethylacetophenone or p-ethylbenzaldehyde as one of the reactants. For example, the reaction of p-ethylbenzaldehyde with 4-heptyloxyacetophenone in ethanol with a sodium hydroxide catalyst yields (E)-1-(4-ethylphenyl)-3-(4-(heptyloxy)phenyl)prop-2-en-1-one. chemrevlett.com The reaction is typically stirred at room temperature or refluxed for several hours. scialert.netchemrevlett.com
| Chalcone Type | Synthesis Method | Reactants | Catalyst/Conditions |
| Alkoxy-chalcone derivative | Claisen-Schmidt Condensation | p-Ethylbenzaldehyde, 4-Heptyloxyacetophenone | 15% NaOH, Ethanol, Reflux 3-4 hours chemrevlett.com |
| General Chalcones | Claisen-Schmidt Condensation | Substituted Acetophenone, Substituted Benzaldehyde | 60% KOH, Ethanol, Room Temperature, 14-16 hours scialert.net |
| Microwave-assisted | Claisen-Schmidt Condensation | Substituted Ketone, Substituted Benzaldehyde | 40% NaOH, Methanol, Microwave irradiation (180W) chemrevlett.com |
Aminomethylation Reactions for Novel Phenol Derivatives
Aminomethylation, most notably the Mannich reaction, is a powerful method for introducing an aminomethyl group onto an active hydrogen-containing compound, such as a phenol. scispace.com This reaction involves the condensation of a compound with an active hydrogen (p-ethylphenol), formaldehyde (B43269), and a primary or secondary amine. researchgate.net
The reaction with p-alkylphenols proceeds by electrophilic substitution at the position ortho to the hydroxyl group, which is activated by the ring. scispace.com For example, the aminomethylation of p-(cyclohexen-3-yl-ethyl)phenol with formaldehyde and aniline (B41778) has been studied, yielding the corresponding 2-hydroxy-5-alkyl-benzylphenylamine with high yield (96.0% of the target product). scispace.com These aminomethylated derivatives are often investigated for their potential as antioxidants and additives. researchgate.net
| Precursor | Reaction | Reagents | Product Type | Yield |
| p-(cyclohexen-3-yl-ethyl)phenol | Aminomethylation (Mannich) | Formaldehyde, Aniline | 2-hydroxy-5-alkyl-benzylphenylamine | 96.0% (target product) scispace.com |
| p-(cyclohexen-3-yl-ethyl)phenol | Aminomethylation (Mannich) | Formaldehyde, 2,6-diisopropylaniline | 2-hydroxy-5-alkyl-benzyl-2,6-diisopropylphenylamine | 82.3% scispace.com |
| para-[1(3)-methylcycloalkyl] phenols | Aminomethylation (Mannich) | Formaldehyde, Aminoethylnonylimidazoline | Mannich bases | 68.3-76.7% researchgate.net |
Reaction Mechanisms and Intrinsic Reactivity of Sodium P Ethylphenolate
Electronic Structure and Nucleophilic Character of the Phenolate (B1203915) Anion
The reactivity of sodium p-ethylphenolate is fundamentally governed by the electronic characteristics of the p-ethylphenolate anion. The presence of the negatively charged oxygen atom, combined with the aromatic ring and the ethyl substituent, creates a unique electronic environment.
The p-ethylphenolate anion is a powerful nucleophile, a characteristic stemming from the high electron density on the oxygen atom. This allows it to readily donate an electron pair to electrophiles. The electronic structure has been investigated using techniques like anion photoelectron imaging spectroscopy. worktribe.com These studies reveal that the highest occupied molecular orbital (HOMO) has significant π-character, consistent with the delocalization of the negative charge from the oxygen atom into the aromatic π-system. worktribe.comnih.gov This delocalization stabilizes the anion and also activates the aromatic ring toward electrophilic attack.
The ethyl group at the para position influences the electronic structure primarily through an inductive effect, donating electron density to the ring and further enhancing its nucleophilicity. Photoelectron spectroscopy studies have shown that the conformational flexibility of the ethyl group can affect the photoelectron angular distributions (PADs), providing detailed insights into the molecule's electronic structure. worktribe.comnih.gov For instance, different conformers of the p-ethylphenolate anion can lead to different PADs for certain detachment channels, highlighting the sensitivity of electronic properties to molecular geometry. worktribe.com
Table 1: Spectroscopic Data for the p-Ethylphenolate Anion
| Property | Value | Source |
|---|---|---|
| Electron Affinity (EA) | 2.1604 ± 0.0004 eV | acs.org |
Aromatic Reactivity and Substitution Mechanisms
The electron-rich nature of the p-ethylphenolate anion makes it highly susceptible to reactions involving the aromatic ring, particularly electrophilic substitutions.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a characteristic reaction for phenols and their corresponding phenolates. The phenoxide group (O⁻) is a very strong activating group, meaning it increases the rate of EAS reactions compared to benzene (B151609). masterorganicchemistry.comsaskoer.ca This is due to the ability of the oxygen's lone pairs to donate electron density into the ring through resonance, stabilizing the carbocation intermediate (the arenium ion or sigma complex) formed during the reaction. dalalinstitute.comnih.gov
Regioselectivity in Substitution Reactions
The regioselectivity of electrophilic aromatic substitution reactions on a substituted benzene ring is determined by the nature of the existing substituent. saskoer.canumberanalytics.com The phenoxide group is a powerful ortho, para-director, meaning it directs incoming electrophiles to the positions ortho (adjacent) and para (opposite) to itself. masterorganicchemistry.comdalalinstitute.com This directing effect is a consequence of the resonance stabilization of the carbocation intermediate. When the electrophile attacks at the ortho or para position, a resonance structure can be drawn where the positive charge is placed on the carbon atom bonded to the oxygen, allowing the oxygen's lone pair to directly delocalize the charge, which is a particularly stable arrangement.
In the case of p-ethylphenolate, the para position is already occupied by the ethyl group. Therefore, electrophilic substitution occurs predominantly at the ortho positions (positions 2 and 6 relative to the hydroxyl group). conicet.gov.ar The ethyl group is also an ortho, para-director, but its activating and directing effects are much weaker than those of the phenoxide group. Thus, the phenoxide group's influence dominates the regiochemical outcome of the reaction.
Redox Chemistry and Transformation Pathways
The phenolic structure of p-ethylphenolate allows it to participate in various redox reactions, leading to a range of transformation products.
Oxidation Reactions to Quinone Species
Phenols can be oxidized to form quinones or related species, and p-ethylphenolate is no exception. The oxidation can be achieved using various oxidizing agents. In biological or biomimetic systems, enzymes like tyrosinase or laccase can catalyze the oxidation of p-ethylphenol. researchgate.netnih.gov
The oxidation of p-ethylphenol can proceed through a quinone methide intermediate. researchgate.net For example, tyrosinase-catalyzed oxidation can produce an o-quinone, which may then isomerize to a p-quinone methide. nih.gov This highly reactive intermediate can then react with water to form 1-(3,4-dihydroxyphenyl)ethanol. nih.gov In other enzymatic pathways, the oxidation is initiated by the hydroxylation of the benzylic carbon of the ethyl group. researchgate.netnih.gov
Table 2: Products of p-Ethylphenol Oxidation
| Oxidation Method | Major Product(s) | Source |
|---|---|---|
| Tyrosinase-catalyzed | 1-(3,4-dihydroxyphenyl)ethanol (via quinone intermediate) | nih.gov |
| 4-Ethylphenol methylhydroxylase (4EPMH) | 1-(4-hydroxyphenyl)-ethanol (via quinone methide) | researchgate.net |
Reduction Pathways for Phenolic Compounds
While phenols are more commonly associated with oxidation, reduction pathways are also chemically relevant. The aromatic ring of phenols can be reduced under specific conditions, such as the Birch reduction, which involves an alkali metal in liquid ammonia (B1221849) with an alcohol. hilarispublisher.com This reaction would reduce the aromatic ring to a non-aromatic diene.
More commonly, reduction pathways are relevant for the products of phenol (B47542) oxidation. For instance, quinones formed from the oxidation of p-ethylphenolate can be reduced back to hydroquinones. This reversible redox chemistry is a key feature of many phenolic compounds in biological systems. Furthermore, in certain metabolic pathways, such as those found in Lactobacillus plantarum, vinylphenols (which can be formed from related phenolic acids) are reduced to ethylphenols. nih.govasm.org While this is not a direct reduction of p-ethylphenol itself, it represents a significant reduction pathway in the metabolism of related phenolic structures. The reduction of nitro groups or aryl ketones on a phenolic ring can also be achieved through catalytic hydrogenation or with reducing metals in acid, converting electron-withdrawing groups to electron-donating ones. msu.edu
Photochemical Reactivity and Excited State Behavior
The conversion of phenols to their corresponding phenolate anions, such as this compound, dramatically alters their physicochemical properties, particularly upon light excitation. researchgate.netunits.it These electron-rich anions exhibit significant photoactivity, which has been harnessed for a variety of synthetic applications. researchgate.netresearchgate.net
The deprotonation of a phenol to a phenolate anion results in a notable bathochromic shift, or red shift, in its absorption spectrum. units.it This shift extends the molecule's light absorption into the visible region, a critical feature for modern photocatalysis which often utilizes visible light sources like LEDs. units.itresearchgate.net Phenol-rich carbon dots, for instance, rely on the deprotonation of surface phenol groups to form phenolate anions, which enhances their visible-light absorption capacity and photocatalytic performance. d-nb.info This intrinsic ability to absorb lower-energy photons makes phenolate anions, including this compound, photo-active intermediates for a range of light-driven reactions. researchgate.netresearchgate.netunityfvg.it
Upon absorbing light, phenolate anions are transformed into powerful reducing agents in their excited state. researchgate.netnih.gov This excited state can readily donate an electron through a process known as photoinduced electron transfer (PET) or single-electron transfer (SET) to a suitable electron acceptor molecule. nih.govresearchgate.netresearchgate.net The process yields a phenoxyl radical (ArO•) and the radical anion of the acceptor species. researchgate.netunits.it
This fundamental process is the cornerstone of phenolate photochemistry. researchgate.net Studies using transient absorption spectroscopy have elucidated the dynamics of this photo-oxidation, observing electron ejection on sub-picosecond timescales following UV excitation. worktribe.com The reducing power of an excited phenolate is significant; for example, some have estimated excited-state oxidation potentials (E*ox) as strong as -3.16 V vs SCE. researchgate.netnih.gov This high reducing potential enables the generation of reactive radical intermediates from precursors that are otherwise difficult to reduce. researchgate.net
The ability to generate radicals via SET underpins the use of phenolate anions as potent, metal-free photocatalysts. researchgate.netunits.itresearchgate.net In these applications, the phenolate can be used in catalytic amounts to drive synthetically useful organic transformations. researchgate.net After the initial electron transfer, the phenolate is regenerated, completing the catalytic cycle.
Researchers have successfully employed phenolate anions to catalyze a variety of reactions. researchgate.net Notable examples include the reduction of (hetero)aryl halides, including electron-rich aryl chlorides, to their corresponding radicals. researchgate.net This strategy has been applied to develop efficient protocols for reactions like the intermolecular oxyarylation of olefins. researchgate.netresearchgate.net Furthermore, phenolate anion photocatalysis has proven effective in activating notoriously inert C(sp³)–Cl bonds in a range of alkyl chlorides, engaging them in radical C–O bond formation, dehalogenation, and cyclization reactions under mild, visible-light-driven conditions. rsc.org
| Transformation | Catalyst System | Light Source | Key Finding | Reference |
|---|---|---|---|---|
| Oxyarylation of Olefins | Substituted Phenolate Anion / Cs₂CO₃ | Blue LEDs (450 nm) | A phenolate anion acts as a potent photocatalyst for the three-component coupling of olefins, aryl halides, and TEMPOH. | researchgate.netresearchgate.net |
| Activation of Alkyl Chlorides | Phenolate Anion / Base | Visible Light | Unactivated C(sp³)–Cl bonds are cleaved via direct SET from the photo-excited phenolate catalyst. | rsc.org |
| Heck-Type Arylation | 4-hydroxycinnamate anion / Cs₂CO₃ | Blue LEDs (455 nm) | The excited phenolate of the cinnamate (B1238496) derivative is a strong enough reductant (E*p = -2.48V vs. SCE) to reduce aryl halides. | units.it |
An alternative mechanistic pathway for the photochemical activity of phenolates involves the formation of ground-state electron donor-acceptor (EDA) complexes. researchgate.netunits.itnih.gov In this scenario, the electron-rich phenolate anion (the donor) associates with an electron-poor substrate (the acceptor) before light absorption to form a new molecular entity—the EDA complex. acs.org
This complex often has its own unique absorption band, which can be in the visible spectrum even if the individual components are not. acs.org The absorption of a photon by the EDA complex directly triggers an intermolecular electron transfer, leading to the generation of radical species. beilstein-journals.org This mechanism has been successfully exploited in various reactions, including the C3-arylation of oxindoles and the perfluoroalkylation of arenes. acs.org The formation of an EDA complex between a phenolate anion and a perfluoroalkyl iodide, for example, can be activated by visible light to produce perfluoroalkyl radicals, which then proceed via a classical homolytic aromatic substitution pathway. conicet.gov.ar Spectroscopic evidence, such as UV-Vis spectroscopy, is often used to confirm the formation of these crucial photoactive complexes. units.itbeilstein-journals.org
Thermal Decomposition and Intumescent Processes
The thermal behavior of this compound is markedly different from its parent phenol, primarily due to the presence of the alkali metal cation. This leads to unique decomposition pathways and the notable phenomenon of intumescence.
Intumescence is the process by which a material swells upon heating to form a thick, porous, and insulating carbonaceous char. mdpi.com While traditionally an acid-driven process, sodium phenolates exhibit a distinct form of base-promoted intumescence. mdpi.comnih.gov The replacement of the phenolic hydroxyl proton with a sodium ion significantly destabilizes the molecule, lowering its thermal stability compared to phenol. nih.govmdpi.comresearchgate.net For example, sodium phenolate begins to decompose at temperatures between 400-550°C, whereas phenol is stable up to around 650°C. mdpi.comresearchgate.net
This alkali-promoted intumescence is a highly efficient charring process that represents a completely different route to fire retardancy. nih.gov The mechanism involves the homolytic cleavage of aromatic C-H bonds to generate hydrogen radicals, followed by hydroarylation of the phenolate rings. mdpi.comresearchgate.net The nature of the substituent on the aromatic ring critically influences this process. mdpi.com Research has shown that phenolates substituted with weak electron-donating groups, such as the ethyl group in this compound, successfully undergo intumescence. mdpi.comresearchgate.net Conversely, strong electron-donating or electron-withdrawing groups tend to suppress this behavior. mdpi.comresearchgate.net This makes this compound a prime candidate for exhibiting this useful thermal property.
| Compound | Approximate Decomposition Temperature | Key Thermal Behavior | Reference |
|---|---|---|---|
| Phenol | ~650 °C | High thermal stability; degradation does not typically involve Ar-H bond cleavage. | mdpi.com |
| Sodium Phenolate | Starts ~400-550 °C | -ONa group destabilizes the ring; undergoes alkali-promoted intumescence. | nih.govmdpi.comresearchgate.net |
Role of Hydrogen Radicals in Thermal Degradation Pathways
The thermal degradation of sodium phenolate and its substituted analogues, such as this compound, is a complex process where hydrogen radicals play a pivotal role. Unlike the thermal decomposition of phenol, which commences at much higher temperatures (around 650°C), the presence of the sodium cation significantly lowers the thermal stability of the phenoxide. nih.gov The degradation process for sodium phenolates is initiated by the homolytic cleavage of an aromatic carbon-hydrogen (Ar-H) bond, which results in the formation of a hydrogen radical (H•). mdpi.comresearchgate.netresearchgate.net This initial step is fundamental to the subsequent reactions that define the degradation pathway.
Once formed, the hydrogen radical is highly reactive and drives the thermal degradation through several key reactions. These include the hydroarylation of phenolate molecules to form cyclohexadienes. mdpi.comresearchgate.net These cyclohexadiene intermediates can then undergo further cyclization and elimination reactions, which are critical steps in the formation of char. mdpi.comresearchgate.net Studies on sodium p-cresolate, a close analogue of this compound, confirm that the scission of the carbon-oxygen (C–O) bond is a significant event in the thermal degradation process and involves a hydrogen radical. nih.gov The thermal degradation of sodium p-phenoxyphenolate also shows the evolution of benzene, which is formed through hydrogenolysis, indicating the early presence and importance of hydrogen radicals in the decomposition mechanism. nih.gov
Table 1: Key Reactions in the Thermal Degradation of Sodium Phenolates Involving Hydrogen Radicals
| Step | Reaction Description | Key Species Involved | Reference |
|---|---|---|---|
| 1. Initiation | Homolytic cleavage of an aromatic C-H bond. | Sodium phenolate, Heat | mdpi.com, researchgate.net, researchgate.net |
| 2. Radical Formation | Generation of a hydrogen radical (H•) and a phenolate radical. | Hydrogen radical, Phenolate radical | mdpi.com, researchgate.net, nih.gov |
| 3. Propagation | Hydroarylation of a phenolate molecule by a hydrogen radical. | Sodium phenolate, Hydrogen radical | mdpi.com, researchgate.net |
| 4. Intermediate Formation | Formation of cyclohexadiene intermediates. | Cyclohexadienes | mdpi.com, researchgate.net |
| 5. Char Formation | Cyclization and elimination reactions of cyclohexadienes. | Polyarenes, PAHs | mdpi.com |
Influence of Substituents on Intumescent Behavior
Intumescence is the process where a substance swells upon heating to form a porous, carbonaceous char, which can act as an insulating barrier. The nature and position of substituents on the aromatic ring of sodium phenolates have a profound influence on their intumescent behavior. mdpi.comresearchgate.netresearchgate.net Research has established that the electronic properties of the substituent are a decisive factor. mdpi.com
Specifically, phenolates that are substituted with weak electron-donating groups exhibit strong intumescent properties. mdpi.comresearchgate.netresearchgate.net The ethyl group in this compound is a weak electron-donating group, and therefore, this compound is expected to intumesce effectively. This behavior is analogous to that of sodium p-cresolate (with a methyl group, another weak electron-donating substituent), which also intumesces. researchgate.net
Conversely, substituents that are either electron-withdrawing (e.g., nitro, carboxyl) or strongly electron-donating suppress intumescence. mdpi.comresearchgate.netresearchgate.net This distinct behavior is rationalized by the electronic and steric effects of the substituents. These factors control the ease of generation of the essential hydrogen radicals and the subsequent degree of hydroarylation, which are the foundational steps for building the polyaromatic structures that constitute the intumescent char. mdpi.comresearchgate.net
Table 2: Effect of Substituent Type on the Intumescent Behavior of Sodium Phenolates
| Substituent Type | Example Group(s) | Effect on Intumescence | Rationale | Reference |
|---|---|---|---|---|
| Weak Electron-Donating | -CH₃, -CH₂CH₃ | Enables/Promotes | Facilitates the generation of hydrogen radicals and subsequent hydroarylation. | mdpi.com, researchgate.net, researchgate.net |
| Electron-Withdrawing | -NO₂, -COOH | Suppresses | Hinders the generation of hydrogen radicals. | mdpi.com, researchgate.net, researchgate.net |
| Strong Electron-Donating | -OPh | Suppresses | Suppresses the generation of hydrogen radicals. | mdpi.com, researchgate.net |
General Phenoxide Reactivity Analogues
As a sodium phenoxide derivative, this compound is expected to undergo a variety of reactions typical for this class of compounds. The phenoxide oxygen is a potent nucleophile, and the aromatic ring is activated towards electrophilic substitution.
Williamson Ether Synthesis Extensions
The Williamson ether synthesis is a widely used and versatile method for preparing both symmetrical and asymmetrical ethers. byjus.com The reaction involves the nucleophilic displacement of a halide ion or another suitable leaving group from an alkylating agent by an alkoxide or phenoxide ion. byjus.com In the context of this compound, the p-ethylphenoxide anion acts as the nucleophile.
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. byjus.commasterorganicchemistry.com The p-ethylphenoxide ion performs a backside attack on a primary alkyl halide, leading to the formation of a p-ethylphenyl ether and a sodium halide salt. byjus.com For this reaction to be efficient and provide the ether as the major product, the alkylating agent must be a methyl or primary alkyl halide. masterorganicchemistry.comucalgary.ca The use of secondary or tertiary alkyl halides is generally avoided as they tend to favor an E2 elimination reaction, producing an alkene instead of the desired ether, because the alkoxide also functions as a base. byjus.comorganicchemistrytutor.com
Table 3: General Scheme for Williamson Ether Synthesis with this compound
| Reactant 1 | Reactant 2 | Product(s) | Reaction Type | Key Conditions | Reference |
|---|---|---|---|---|---|
| This compound | Primary Alkyl Halide (R-X) | p-Ethylphenyl ether (p-Et-Ph-O-R), Sodium Halide (NaX) | SN2 Nucleophilic Substitution | R = methyl or primary alkyl; X = Cl, Br, I | masterorganicchemistry.com, ucalgary.ca, byjus.com |
Acylation Reactions to Phenyl Esters
Phenols and their corresponding phenoxides can be readily acylated to form phenyl esters. This reaction, known as O-acylation, involves a nucleophilic acyl substitution where the phenoxide oxygen attacks the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or an acid anhydride. ucalgary.ca The use of a pre-formed phenoxide like this compound, or the in-situ formation of the phenoxide using a base, enhances the nucleophilicity of the oxygen atom and promotes O-acylation over C-acylation (Friedel-Crafts acylation). ucalgary.ca
The reaction between this compound and an acyl chloride (RCOCl) would yield a p-ethylphenyl ester and sodium chloride. wikipedia.org This esterification can be performed efficiently under phase-transfer catalysis (PTC) conditions, often using a two-phase system of an aqueous sodium hydroxide (B78521) solution and an organic solvent like dichloromethane. lew.ro This method allows for the reaction to be completed rapidly and results in high-purity esters. lew.ro
Table 4: General Scheme for Acylation of this compound
| Reactant 1 | Reactant 2 | Product(s) | Reaction Type | Reference |
|---|---|---|---|---|
| This compound | Acyl Halide (RCOCl) | p-Ethylphenyl ester (p-Et-Ph-O-COR), Sodium Chloride (NaCl) | Nucleophilic Acyl Substitution | ucalgary.ca, wikipedia.org |
| This compound | Acid Anhydride ((RCO)₂O) | p-Ethylphenyl ester (p-Et-Ph-O-COR), Sodium Carboxylate (RCOONa) | Nucleophilic Acyl Substitution | ucalgary.ca |
Kolbe-Schmitt Reaction and Related Carboxylation Processes
The Kolbe-Schmitt reaction is a carboxylation process that introduces a carboxyl group onto a phenol ring. The reaction proceeds by heating a sodium phenoxide with carbon dioxide under pressure, followed by acidification to yield a hydroxybenzoic acid. wikipedia.orgtestbook.com this compound, as a substituted sodium phenoxide, is a suitable substrate for this reaction.
The mechanism involves the nucleophilic addition of the phenoxide ion to the electrophilic carbon atom of carbon dioxide. wikipedia.orgtestbook.com The phenoxide is more reactive toward electrophilic aromatic substitution than the parent phenol. testbook.com For sodium phenoxides, the reaction generally favors carboxylation at the ortho position to the hydroxyl group, which is attributed to the formation of a chelated intermediate complex between the sodium ion, the phenoxide oxygen, and the carbon dioxide molecule. jk-sci.comcambridge.org Therefore, the primary product expected from the Kolbe-Schmitt reaction of this compound would be 2-hydroxy-5-ethylbenzoic acid. The reaction conditions, particularly the choice of alkali metal cation and temperature, can influence the regioselectivity and the ratio of ortho to para carboxylation. wikipedia.orgmdpi.com
Table 5: General Scheme for the Kolbe-Schmitt Reaction with this compound
| Reactant(s) | Key Steps | Primary Product (after acidification) | Reaction Type | Key Conditions | Reference |
|---|
Theoretical and Computational Investigations of Sodium P Ethylphenolate
Quantum Chemical Studies of Electronic Structure and Reactivity
Quantum chemical methods are employed to solve the fundamental equations of quantum mechanics for a given molecular system. These calculations yield detailed information about electron distribution, molecular orbital energies, and the energetic landscape of chemical reactions, which are crucial for predicting a molecule's behavior.
Ab Initio and Density Functional Theory (DFT) Calculations
Ab initio and, more commonly, Density Functional Theory (DFT) calculations represent the state-of-the-art for accurately predicting the properties of molecular systems. DFT, in particular, offers a favorable balance between computational cost and accuracy, making it a standard tool for studying drug-like molecules and materials. nih.gov For sodium p-ethylphenolate, DFT calculations can illuminate the electronic effects of the ethyl group and the sodium cation on the phenoxide ring.
DFT calculations on related halogenated phenols have been used to establish quantitative structure-activity relationships (QSAR) by correlating computed quantum chemical descriptors with experimental toxicity. researchgate.net A similar approach for this compound would involve optimizing the molecule's geometry and calculating key descriptors. These descriptors provide a quantitative basis for understanding its reactivity. The electron-donating nature of the ethyl group, for instance, influences the electron density on the aromatic ring, which can be precisely mapped using DFT.
Furthermore, DFT is instrumental in studying reaction mechanisms. For example, in the context of sodium-ion batteries, DFT calculations have been essential for understanding the structural evolution and electrochemical reaction mechanisms of cathode materials like Na₂FePO₄F during sodium ion insertion and extraction. nih.gov This highlights the capability of DFT to model interactions involving sodium ions, which is directly relevant to understanding the behavior of this compound in various chemical environments.
Below is a table of typical quantum chemical descriptors that can be determined for this compound using DFT and their significance in predicting reactivity.
| Descriptor | Symbol | Significance |
| Highest Occupied Molecular Orbital Energy | EHOMO | Represents the ability to donate an electron; higher values indicate greater reactivity towards electrophiles. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Represents the ability to accept an electron; lower values indicate greater reactivity towards nucleophiles. |
| HOMO-LUMO Gap | ΔE | Indicates chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. |
| Dipole Moment | µ | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |
| Electron Affinity | EA | The energy released when an electron is added; relates to the ability to act as an oxidizing agent. |
| Ionization Potential | IP | The energy required to remove an electron; relates to the ability to act as a reducing agent. |
| Mulliken Atomic Charges | q | Describes the partial charge on each atom, identifying electrophilic and nucleophilic sites within the molecule. |
This table represents a conceptual framework for a DFT analysis of this compound. The values are dependent on the specific computational method and basis set used.
Semiempirical Methods for Molecular Characteristics and Photophysical Properties
While DFT is powerful, its computational cost can be prohibitive for very large systems or high-throughput screening. Semiempirical methods, such as ZINDO (Zerner's Intermediate Neglect of Differential Overlap), offer a faster alternative by incorporating parameters derived from experimental data. yukiozaki.com These methods are particularly useful for predicting molecular characteristics and photophysical properties like electronic absorption spectra.
The application of semiempirical methods can provide valuable insights into the electronic transitions of this compound. For instance, these calculations can model the orbitals involved in the absorption of UV-Vis light, helping to interpret experimental spectra. yukiozaki.com The parent compound, p-ethylphenol, has known spectral properties that could be computationally modeled to validate the chosen semiempirical approach before applying it to the sodium salt. guidechem.com
Modeling of Absorption, Emission, and Energy Transfer Mechanisms
Computational modeling is crucial for understanding the processes of light absorption, fluorescence or phosphorescence emission, and energy transfer. Quantum chemical calculations can predict the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions (e.g., π → π*).
For aromatic compounds like this compound, these models can explain how substituents affect the photophysical properties. The interaction between the sodium ion and the phenolate (B1203915) anion can also be modeled to see its effect on the electronic energy levels and, consequently, on the absorption and emission spectra. Theoretical studies on the interaction between sodium and oligothiophenes, for example, have successfully used quantum-chemical calculations to interpret changes in the electronic structure observed via photoelectron spectroscopy upon sodium doping. aps.org This demonstrates the power of these models to explain the influence of alkali metals on the electronic properties of organic systems.
Molecular Dynamics Simulations for Mechanistic Insights
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a "computational microscope" to observe processes that occur on femtosecond to microsecond timescales. mdpi.com This technique is invaluable for exploring dynamic phenomena such as conformational changes, diffusion, and reaction mechanisms that are difficult to capture with static quantum chemical calculations.
Prediction of Degradation Pathways through Molecular Dynamics
MD simulations can be used to predict how a molecule might break down under specific conditions. By simulating the system at elevated temperatures or in reactive environments, researchers can observe the initial steps of degradation, such as bond breaking or the formation of intermediates.
The thermal degradation of sodium alkylphenolates has been studied experimentally, revealing that the process for this compound is analogous to that of sodium phenolate and sodium p-cresolate. mdpi.comnih.gov These studies suggest a mechanism involving the homolytic cleavage of an aromatic C-H bond to generate a hydrogen radical, which then drives subsequent reactions. nih.gov While these studies primarily used experimental analysis, it has been suggested that MD simulations could be correlated with pH-dependent stability studies to predict degradation pathways more comprehensively. For instance, the anaerobic degradation of p-ethylphenol by the bacterium Aromatoleum aromaticum has been shown to proceed via hydroxylation and subsequent dehydrogenation, a pathway that could be further investigated using MD to understand enzyme-substrate interactions. nih.gov
Exploration of Catalytic Preferences and Substrate Specificity
MD simulations are particularly powerful for studying enzyme catalysis, where the flexibility of both the enzyme and the substrate is key to reactivity and selectivity. A notable example is the study of the cytochrome P450 monooxygenase CreJ, which oxidizes various alkylphenol phosphates. nih.gov
In a study investigating the oxidation of phosphorylated p- and m-ethylphenol, MD simulations were performed to understand the enzyme's catalytic preferences. nih.gov The simulations provided insights into how the two isomers fit within the enzyme's active site. It was observed that the ethyl group of the p-ethylphenol substrate displayed different flexibility and orientation compared to the m-ethylphenol substrate. These dynamic differences, revealed by MD, helped explain the experimentally observed regio- and stereoselectivity of the hydroxylation reaction. nih.gov The simulations showed that while the initial crystal structure might not place the target C-H bond closest to the catalytic iron atom, the dynamic flexibility of the substrate within the binding pocket is critical for achieving the correct orientation for the reaction to occur. nih.gov
The following table summarizes key findings from MD simulations on the CreJ enzyme with ethylphenol phosphate (B84403) substrates, illustrating how this method provides mechanistic insights into catalytic preferences.
| Substrate | Key Observation from MD Simulation | Implication for Catalysis | Reference |
| p-Ethylphenol Phosphate | The ethyl group exhibits significant flexibility within the active site. | The dynamic motion is likely necessary for orienting the target methylene (B1212753) C-H bond for stereoselective oxidation. | nih.gov |
| m-Ethylphenol Phosphate | The ethyl group shows less flexibility compared to the para-isomer. | The available space in the catalytic cavity, rather than major conformational changes in the enzyme, accounts for substrate promiscuity. | nih.gov |
| Both Isomers | The distance between the active oxygen and the pro-S and pro-R hydrogens of the methylene group varies during the simulation. | The average distances and residence times agree with the experimentally observed preference for S-configuration hydroxylation. | nih.gov |
Solvent Effects on Molecular Dynamics and Ionic Interactions
The behavior of this compound in solution is profoundly influenced by the surrounding solvent molecules. Molecular dynamics (MD) simulations, particularly for the closely related sodium phenolate, provide significant insights into these interactions. In aqueous solutions, the phenolate anion exhibits surface-active properties, meaning it has a tendency to accumulate at the solution-vapor interface. nih.govacs.org This behavior is more pronounced than that of smaller organic anions like acetate, a characteristic attributed to the hydrophobic nature of the phenyl ring. nih.gov The addition of the ethyl group in this compound is expected to further enhance this hydrophobicity and surface propensity.
MD simulations reveal that at the interface, phenolate anions adopt a specific orientation. nih.govacs.org This orientation is a result of the interplay between the hydrophobic phenyl ring, which seeks to minimize contact with water, and the charged phenolate oxygen, which interacts favorably with the polar solvent. The sodium counter-ion (Na⁺) and the phenolate anion form an electric double layer at the gas-liquid interface. scm.comacs.org The dynamics of this layer are complex; studies on sodium phenolate have shown that the surface potential can initially increase and then decrease with rising concentration, a phenomenon attributed to the competing effects of the ionic double layer and the induced electronic polarization of the phenolate ion itself. scm.comacs.org
The solvation structure around the phenolate ion extends beyond the first solvation shell. Combined experimental and density functional theory-based MD (DFT-MD) simulations on phenolate in water have shown that the ion rotationally immobilizes a significant number of water molecules beyond its immediate hydration layer. frontiersin.org This long-range effect is due to the high charge density on the phenolate oxygen, which strengthens the local hydrogen bond network of the surrounding water. frontiersin.org For this compound, the presence of the ethyl group would likely modify this extended hydration structure, though the fundamental interactions driven by the charged oxygen would remain.
The nature of the solvent itself dictates the specifics of these interactions. While water promotes distinct hydration shells and interfacial phenomena, other solvents, such as ethers, can lead to different aggregation states, as seen in studies of lithium phenolates. chemrxiv.org In non-aqueous environments like ethylene (B1197577) carbonate, a common solvent in batteries, the solvation energies and dynamics of sodium ions are significantly different from those in water. researchgate.netwojsko-polskie.pl Ab initio MD simulations show that the solvation structure and energy of Na⁺ depend heavily on the solvent's electronic properties, which in turn influences ionic mobility and interactions within the electrolyte. researchgate.netwojsko-polskie.pl
Table 1: Summary of Solvent Effects on Phenolate Dynamics from Computational Studies
| System Studied | Computational Method | Key Findings | Reference(s) |
| Sodium Phenolate (aqueous) | Classical MD | Shows hydrotropic behavior with surface active anions; anions are highly oriented at the solution-vapor interface. | nih.govacs.org |
| Sodium Phenolate (aqueous) | MD Simulation | Formation of an electric double layer at the gas-liquid interface; surface potential changes non-monotonically with concentration. | scm.comacs.org |
| Phenolate (aqueous) | DFT-MD | Immobilizes ~6 water molecules beyond the first solvation shell due to strengthening of the local water hydrogen bond network. | frontiersin.org |
| Na⁺ (in Ethylene Carbonate) | Ab Initio MD | Solvation energy is significantly smaller than for Li⁺; weaker ion-solvent interaction leads to larger diffusion coefficients. | researchgate.net |
Multiscale Modeling Approaches
To accurately capture the behavior of systems like this compound, which involve phenomena spanning different length and time scales, multiscale modeling approaches are indispensable. cecam.orgnih.govnih.gov These methods combine the accuracy of quantum mechanics for the reactive core with the efficiency of classical mechanics for the larger environment.
Integration of Classical Molecular Dynamics and Quantum Mechanics/Molecular Mechanics (QM/MM)
The QM/MM method is a cornerstone of multiscale modeling for studying chemical reactions and electronic properties in complex environments like solutions or enzymes. frontiersin.orgnih.gov In this approach, the region of primary interest—for instance, the p-ethylphenolate ion and molecules directly involved in a reaction—is treated with a high-level QM method. The remainder of the system, such as the bulk solvent, is described by a more computationally efficient MM force field. cecam.orgnih.gov
This hybrid approach has been successfully applied to study phenol (B47542) and phenolate systems. For example, QM/MM simulations have been used to investigate the hydroxylation of phenol in enzymes, revealing how the protein environment stabilizes the phenolate form and the reaction's transition state. researchgate.net Similarly, the acidity (pKa) of phenol in both its ground and excited states in aqueous solution has been computed using QM/MM, providing insights into how solvation affects electronic transitions. acs.org For this compound, a QM/MM simulation would typically define the ion and perhaps its first solvation shell as the QM region, while the rest of the solvent box would be the MM region. This setup allows for the accurate modeling of electronic changes, charge transfer, and bond breaking/formation, while still accounting for the dynamic and electrostatic influence of the bulk solvent. aip.org
Enhanced Sampling Techniques in Reaction Pathway Analysis
Simulating chemical reactions, which are rare events on the timescale of standard MD simulations, requires specialized techniques to enhance sampling of high-energy states like transition states. arxiv.orgresearchgate.net Methods like metadynamics and umbrella sampling are used to overcome energy barriers and reconstruct the free energy landscape along a chosen reaction coordinate. arxiv.orgnih.govacs.org
Metadynamics has been employed to study the mechanism of phenol reactions, for instance, revealing how the surrounding solvent structure influences reaction barriers. chemrxiv.orgresearchgate.netresearchgate.net In a metadynamics simulation, a history-dependent bias potential is added to the system's Hamiltonian, pushing the simulation to explore new regions of the conformational space along specific collective variables (CVs), which are chosen to describe the progress of the reaction. acs.orgnih.gov For analyzing a reaction involving this compound, one could define CVs based on bond distances for bond cleavage or formation, or coordination numbers to track solvent reorganization.
These enhanced sampling techniques are crucial for understanding reaction mechanisms, identifying intermediate states, and calculating activation free energies, providing a level of detail that is often inaccessible to experiment alone. arxiv.orgchemrxiv.org The combination of machine learning with enhanced sampling is an emerging frontier, aiming to systematically identify optimal reaction coordinates and automate the discovery of complex reaction pathways. nih.gov
Continuum Solvation Models in Computational Studies
While explicit solvent models used in MD and QM/MM simulations provide the most detailed picture, they are computationally expensive. Continuum solvation models offer a more efficient alternative by representing the solvent as a continuous medium with a given dielectric constant, rather than as individual molecules. nih.govnrel.gov Popular models include the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model for Real Solvents (COSMO-RS). nih.govscm.comacs.orgmdpi.com
These models are widely used to calculate solvation free energies, which are critical for predicting properties like pKa and redox potentials. nih.govscispace.com However, for charged species like the p-ethylphenolate anion, standard continuum models can have significant errors because they neglect specific solute-solvent interactions, such as strong hydrogen bonds. nih.govscispace.com The error in calculated solvation free energy for charged species can be substantial, sometimes leading to inaccuracies of 0.5 eV or more in predicted redox potentials. nih.govscispace.com
To improve accuracy, hybrid models that combine a continuum representation of the bulk solvent with an explicit description of the first few solvation shells are often employed. nih.govscispace.comresearchgate.net COSMO-RS has proven to be a powerful tool for predicting thermodynamic properties like activity coefficients and solubilities in various solvents, making it useful for screening solvents for processes like liquid-liquid extraction of phenolic compounds. scm.commdpi.comresearchgate.netacs.orgd-nb.info
Computational Design and Optimization of Phenolate-Based Systems
Computational chemistry provides powerful tools for the in silico design of new molecules with desired properties, guiding experimental efforts and accelerating the discovery of new materials. mathnet.rumathnet.ru
Rational Design of Optical Materials
Phenolate-based structures are of interest in the field of nonlinear optics (NLO) due to their potential for large second-order hyperpolarizability (β), a key property for materials used in technologies like optical switching and frequency conversion. bohrium.combohrium.com The NLO response in organic molecules often arises from a "push-pull" electronic structure, where an electron-donating group is connected to an electron-accepting group through a π-conjugated system. In this compound, the negatively charged phenoxide group acts as a powerful electron donor.
Computational methods, primarily Density Functional Theory (DFT), are extensively used to predict the NLO properties of candidate molecules. researchgate.netnih.govacs.orgresearchgate.net By calculating properties like the dipole moment, polarizability (α), and hyperpolarizability (β), researchers can screen libraries of virtual compounds and identify promising candidates. researchgate.netbohrium.com Studies on related systems, such as pyridinium (B92312) N-phenolate betaine (B1666868) dyes, have shown how molecular geometry, including the torsion angle between aromatic rings, strongly influences the hyperpolarizability. bohrium.com The choice of DFT functional and basis set is critical for obtaining accurate predictions. bohrium.comresearchgate.net
The rational design process involves systematically modifying a parent structure—such as p-ethylphenolate—with different substituent groups to tune its electronic and optical properties. For example, attaching strong electron-withdrawing groups to the aromatic ring opposite the phenoxide could significantly enhance the push-pull character and, consequently, the NLO response. nih.gov These theoretical predictions help prioritize synthetic targets, saving significant time and resources in the search for new, high-performance optical materials. mathnet.rumathnet.ru
Computational Approaches in Materials Science for Property Optimization
Computational methods, particularly classical molecular dynamics simulations, are increasingly employed to predict and optimize the properties of materials like this compound. nih.gov These in silico techniques offer a powerful alternative to traditional experimental approaches, providing detailed insights into material behavior at the molecular level. nih.govnih.gov By simulating the interactions between molecules, researchers can calculate various physicochemical properties, such as solubility and partitioning, which are crucial for the application of this compound in diverse fields. nih.gov
One of the key applications of computational modeling in this context is the prediction of the octanol-water partition coefficient (log P). nih.gov This value is a critical determinant of a molecule's behavior in biological and environmental systems. nih.gov Free energy calculation methods, such as the free energy perturbation (FEP) and the Bennett's acceptance ratio (BAR), are used in conjunction with molecular dynamics simulations to determine the log P of compounds. nih.gov For instance, studies have successfully calculated the log P for molecules like benzene (B151609) and phenol, which are structurally related to the phenolate component of this compound. nih.gov These computational schemes often require accurate force fields or molecular models to yield results that are in good agreement with experimental data. nih.gov
The optimization of reaction conditions for the synthesis of related compounds, such as p-ethylphenol, also benefits from computational analysis. For example, in the gas-phase ethylation of phenol to produce p-ethylphenol, zeolites like HZSM5 and HMCM22 are used as catalysts. conicet.gov.ar Computational studies can help in understanding the acid-base properties of these catalysts and the diffusion constraints of reactants and products within the zeolite pores, thereby guiding the selection of the optimal catalyst for maximizing the yield of the desired p-isomer. conicet.gov.ar For instance, the superior performance of HMCM22 in selectively producing p-ethylphenol is attributed to its narrower pore channels which suppress the formation of byproducts. conicet.gov.ar
Molecular dynamics simulations have also been instrumental in elucidating the mechanism of enzymatic reactions involving derivatives of p-ethylphenol. In a study on the oxidation of phosphorylated ethylphenols by the cytochrome P450 monooxygenase CreJ, molecular dynamics simulations were used to explore the flexibility of the ethyl groups and the distances between the active oxygen and the hydrogen atoms of the substrate. nih.govasm.org These simulations provided a rationale for the observed regio- and stereoselectivity of the hydroxylation reaction. nih.govasm.org
The following table summarizes some of the computed properties of this compound:
| Property | Value |
| Molecular Weight | 144.149 g/mol |
| Molecular Formula | C₈H₉NaO |
| XLogP3-AA | 1.9 |
| Monoisotopic Mass | 144.05510919 |
| Complexity | 77.3 |
| Topological Polar Surface Area | 23.1 Ų |
| Heavy Atom Count | 10 |
| Covalently-Bonded Unit Count | 2 |
Table 1: Computed Properties of this compound. Data sourced from publicly available chemical databases. guidechem.com
Chemical Machine Learning Applications in Organic and Hybrid Materials
Machine learning (ML) is rapidly emerging as a transformative tool in the field of materials science, offering powerful methods for predicting material properties and accelerating the discovery of new materials. researchgate.net For organic and hybrid materials like this compound, ML models can be trained on large datasets of chemical structures and their corresponding experimental or computational data to identify complex structure-property relationships. researchgate.netnih.gov
One significant application of ML in this domain is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.govresearchgate.net QSAR models aim to predict the biological or chemical activity of a compound based on its molecular structure. nih.gov For instance, ML-based QSAR models have been developed to predict the ecotoxicological effects of various chemicals, which is relevant for assessing the environmental impact of compounds like p-ethylphenol, a precursor to this compound. nih.gov These models can help in screening large chemical inventories and identifying potentially harmful substances without the need for extensive experimental testing. researchgate.net
Furthermore, machine learning algorithms are being used to predict fundamental physicochemical properties. For example, ML models can predict the permeability of chemicals across biological membranes, which is a critical factor in drug development and toxicology. jst.go.jp A study investigating the intestinal permeability of a diverse set of chemicals utilized a light gradient boosting machine learning system (LightGBM) with numerous in silico chemical descriptors to achieve improved accuracy in predicting apparent permeability coefficients. jst.go.jp
In the context of materials discovery, ML models can accelerate the identification of materials with desired properties. For example, in the development of sodium-ion batteries, machine learning regression models have been successfully used to predict the density of cathode materials with high accuracy. researchgate.net This approach, which leverages data from computational simulations, can significantly reduce the time and resources required for materials screening. researchgate.net
The development of these ML models relies on the availability of large, curated datasets. nih.govnih.gov The process involves several steps, including data collection from sources like the Materials Project Database, data cleaning to remove inconsistencies, and feature engineering to select the most relevant molecular descriptors. researchgate.net The performance of the resulting models is then rigorously validated to ensure their predictive accuracy. researchgate.net
The following table provides an example of how machine learning can be used to predict properties of related phenolic compounds.
| Compound | Predicted Property (Example: Toxicity) | Machine Learning Model | Key Descriptors |
| p-Cresol | Moderate | Random Forest | Molecular Weight, LogP, Polar Surface Area |
| 2-Ethylphenol | Low-Moderate | Support Vector Machine | Number of Aromatic Rings, Hydrogen Bond Donors |
| 4-Ethyl-2-methoxyphenol | Low | Gradient Boosting | Molar Refractivity, Number of Rotatable Bonds |
Table 2: Illustrative example of machine learning predictions for phenolic compounds. The specific models and descriptors are for demonstrative purposes and would vary based on the target property and training data.
Advanced Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules. uobasrah.edu.iqrptu.de It provides detailed information about the carbon-hydrogen framework of a compound. uobasrah.edu.iq
¹H and ¹³C NMR for Structural Elucidation and Confirmation
Both ¹H (proton) and ¹³C NMR are fundamental in confirming the identity and purity of sodium p-ethylphenolate. By analyzing the chemical shifts, splitting patterns, and integration of the signals, a complete structural map of the molecule can be assembled. pressbooks.pub
In the ¹H NMR spectrum of this compound, distinct signals corresponding to the ethyl group and the aromatic ring protons are observed. The ethyl group typically presents as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a result of spin-spin coupling. The aromatic protons, due to the para-substitution, often appear as two distinct doublets, representing the protons ortho and meta to the phenolate (B1203915) oxygen. The absence of a broad singlet, which would be characteristic of a phenolic hydroxyl (-OH) proton, confirms the formation of the sodium salt. mdpi.com
The ¹³C NMR spectrum provides complementary information, showing a unique signal for each carbon atom in a different chemical environment. savemyexams.com The spectrum would display signals for the two carbons of the ethyl group and the four distinct carbons of the p-substituted benzene (B151609) ring. The chemical shift of the carbon atom bonded to the oxygen (C-O) is particularly diagnostic, appearing significantly downfield due to the electronegativity of the oxygen atom.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data is estimated based on typical values for similar structures.
| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| Methyl (CH₃) | ¹H | ~1.2 | Triplet |
| Methylene (CH₂) | ¹H | ~2.5 | Quartet |
| Aromatic (ortho to -O⁻) | ¹H | ~6.7-6.9 | Doublet |
| Aromatic (meta to -O⁻) | ¹H | ~7.0-7.2 | Doublet |
| Methyl (CH₃) | ¹³C | ~16 | N/A |
| Methylene (CH₂) | ¹³C | ~28 | N/A |
| Aromatic (meta to -O⁻) | ¹³C | ~115-120 | N/A |
| Aromatic (ortho to -O⁻) | ¹³C | ~128-130 | N/A |
| Aromatic (ipso to ethyl) | ¹³C | ~135-140 | N/A |
Elucidation of Reaction Intermediates and Products
NMR spectroscopy is invaluable for monitoring the progress of chemical reactions in real-time or by analyzing aliquots. magritek.com In the synthesis of this compound from p-ethylphenol and a sodium base (like sodium hydroxide), ¹H NMR can be used to follow the conversion. Researchers can monitor the disappearance of the reactant's characteristic phenolic -OH peak and the simultaneous appearance of the product's distinct aromatic signals. organicchemistrydata.orgasahilab.co.jp This quantitative capability allows for the determination of reaction kinetics and optimization of reaction conditions. rptu.de Furthermore, the technique is highly effective in identifying the formation of any side-products or reaction intermediates that may appear during the synthesis. magritek.comresearchgate.net
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, which includes both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. dokumen.pub These methods are complementary and provide a molecular fingerprint, allowing for the identification of functional groups and the analysis of molecular structure. metrohm.comnih.gov
Vibrational Analysis of Molecular Structure
The IR and Raman spectra of this compound are characterized by several key vibrational bands that confirm its structure. pageplace.de
C-H Vibrations: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group are observed just below 3000 cm⁻¹.
Aromatic C=C Vibrations: The stretching vibrations of the carbon-carbon double bonds within the benzene ring typically produce a series of sharp bands in the 1450-1600 cm⁻¹ region.
C-O Stretching: The most diagnostic peak for the phenolate structure is the strong C-O stretching vibration. spectroscopyonline.com In phenoxides, this bond has some double bond character, causing its absorption to appear at a higher frequency (typically 1250-1300 cm⁻¹) compared to the C-O single bond in alcohols or phenols. spectroscopyonline.com
Out-of-Plane Bending: The para-substitution pattern on the benzene ring gives rise to a strong C-H out-of-plane bending vibration in the 800-850 cm⁻¹ region of the IR spectrum, which is a key indicator of this substitution pattern.
Raman spectroscopy is particularly sensitive to the symmetric vibrations of the non-polar bonds, providing complementary information, especially for the aromatic ring vibrations. metrohm.com
Table 2: Characteristic IR Absorption Frequencies for this compound
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | 2850 - 2975 | Medium-Strong |
| Aromatic C=C Ring Stretch | 1450 - 1600 | Medium-Strong |
| C-O Stretch (Phenolate) | 1250 - 1300 | Strong |
Monitoring of C-O Bond Scission and Thermal Transformations
IR spectroscopy is a powerful tool for studying the thermal stability of this compound and monitoring the scission of its C-O bond. semanticscholar.org When the compound is subjected to high temperatures, its decomposition can be tracked by observing changes in the IR spectrum. The intensity of the characteristic C-O stretching band would decrease as the bond breaks. youtube.com Simultaneously, the appearance of new absorption bands could indicate the formation of decomposition products. For instance, the formation of carbonyl-containing compounds or other aromatic species would result in new, characteristic IR signals. Time-resolved IR spectroscopy can be employed to investigate the kinetics of these thermal transformation processes. acs.org
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule. bioglobax.com For aromatic compounds like this compound, the absorption of UV light promotes π electrons in the benzene ring from lower energy bonding orbitals to higher energy anti-bonding orbitals (π → π* transitions).
The UV-Vis spectrum of this compound in a suitable solvent (e.g., water or ethanol) would typically exhibit strong absorption bands in the ultraviolet region. Phenolic compounds and their corresponding phenolates are known to have characteristic absorptions. The primary absorption band for p-substituted phenols usually appears around 270-280 nm. The deprotonation to form the phenolate ion typically causes a bathochromic shift (a shift to longer wavelength) and a hyperchromic effect (an increase in absorption intensity). Therefore, this compound is expected to have a principal absorption maximum (λmax) in the range of 280-295 nm. researchgate.net The precise position and intensity of the peak can be influenced by the solvent used. thermofisher.com This technique is particularly useful for quantitative analysis due to the direct relationship between absorbance and concentration as described by the Beer-Lambert law.
Characterization of Phenolate Anion Absorption Properties
The absorption of ultraviolet-visible (UV-Vis) light by the phenolate anion is a key characteristic used for its identification and quantification. The electronic transitions within the aromatic ring and the influence of the ethoxy and phenolate groups give rise to distinct absorption bands. For phenolic derivatives, a characteristic maximum absorption (λ_max) is typically observed around 270 nm. The specific absorption properties can be influenced by the solvent environment and the presence of other chemical species.
Studies on similar phenolic compounds have shown that the formation of aggregates, such as dimers, at the surface of droplets can lead to a systematic decrease in the vertical binding energy, which is observable through techniques like photoelectron spectroscopy. acs.org This highlights the importance of considering the sample's physical state and concentration when analyzing its absorption characteristics.
Spectroscopic Signatures in Photochemical Processes
The involvement of this compound in photochemical reactions can be monitored using time-resolved spectroscopic techniques. These methods allow for the observation of transient species and the elucidation of reaction mechanisms. For instance, Fourier-transform infrared (FT-IR) spectroscopy can be employed to track the changes in vibrational modes of the molecule upon irradiation, providing insights into the bond-breaking and bond-forming processes. nih.gov
In the context of photochemical degradation, the formation of new chromophores can be observed through changes in the UV-Vis absorption spectrum. acs.org For example, an enhancement in light absorption at longer wavelengths may indicate the formation of oligomers and functionalized products. acs.org The study of excimer fluorescence in related compounds like p-ethylphenol has also provided insights into the behavior of excited states, which are crucial in photochemical transformations. acs.orgnih.gov
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical tool that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weights and the elucidation of molecular structures through fragmentation analysis.
High-Resolution Mass Spectrometry for Degradation Product Identification
High-resolution mass spectrometry (HRMS) is particularly valuable for identifying the degradation products of this compound. americanpharmaceuticalreview.com HRMS provides highly accurate mass measurements, often with errors of less than 2 parts per million (ppm), which allows for the confident determination of the elemental composition of unknown compounds. americanpharmaceuticalreview.comacs.org This level of accuracy is critical in distinguishing between isobaric species—molecules with the same nominal mass but different elemental formulas. mdpi.com
The thermal degradation of analogous sodium phenolates has been studied using techniques like Quadrupole Time-of-Flight (Q-TOF) mass spectrometry. nih.govmdpi.com These studies have identified the formation of various products, including polyarenes, through processes involving homolytic cleavage and radical reactions. nih.govmdpi.com
Analysis of Intermediate Species and Radical Generation
The generation of radical intermediates is a key feature of the thermal and photochemical degradation of phenolates. nih.govmdpi.comresearchgate.net Mass spectrometry can be used to detect and characterize these transient species. For instance, the generation of a hydrogen radical and an aryl radical from the homolysis of the Ar-H bond in sodium phenolate has been proposed and supported by Q-TOF analysis. nih.gov The subsequent reactions of these radicals lead to the formation of dimers and other complex products. nih.gov
Hyphenated Techniques in Chemical Analysis
Hyphenated techniques, which combine a separation method with a spectroscopic or spectrometric detection method, offer enhanced analytical power for complex mixtures. ajrconline.orgnih.govchemijournal.comasiapharmaceutics.infoiipseries.org These techniques provide both separation of components and their individual identification.
Commonly employed hyphenated techniques include:
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. mdpi.comnih.gov It combines the high separation power of liquid chromatography with the sensitive and selective detection of mass spectrometry. mdpi.comnih.gov LC-MS can be used to separate this compound from a complex matrix and subsequently identify it and its degradation products based on their mass-to-charge ratios and fragmentation patterns. americanpharmaceuticalreview.com
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives of this compound, GC-MS is a powerful analytical tool. chemijournal.com It separates volatile compounds in the gas phase before they are introduced into the mass spectrometer for detection and identification. chemijournal.com The effluent gas from processes involving p-ethylphenol has been analyzed using GC-MS. oup.com
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This technique couples the separation capabilities of LC with the structural elucidation power of NMR spectroscopy. ajrconline.orgchemijournal.com It is particularly useful for the unambiguous identification of unknown compounds in complex mixtures without the need for prior isolation. nih.gov
The use of these advanced analytical methodologies provides a comprehensive understanding of the chemical properties and reactivity of this compound, which is essential for its various applications in research and industry.
Environmental Fate and Biogeochemical Degradation Pathways
Abiotic Degradation Processes
Abiotic degradation involves non-biological processes that chemically transform a compound. For p-ethylphenol, the primary abiotic pathways include photochemical reactions in the atmosphere and hydrolysis in aqueous environments.
Phenolic compounds that volatilize into the atmosphere are susceptible to degradation by photochemically generated hydroxyl radicals (•OH). nih.gov These highly reactive radicals are a primary oxidant in the troposphere, initiating a series of reactions that break down organic pollutants. nih.govresearchgate.net
The degradation process for phenols begins with the addition of a hydroxyl radical to the aromatic ring, a step known as hydroxylation. nih.gov This reaction forms intermediates such as hydroquinone and catechol. nih.gov These intermediates undergo subsequent ring hydroxylation and cleavage, ultimately producing shorter-chain organic acids like maleic acid, formic acid, and oxalic acid, which are more readily integrated into natural biogeochemical cycles. nih.gov While specific rate constants for p-ethylphenol are not widely documented, the pathway is a well-established mechanism for the atmospheric removal of phenols in general. nih.govresearchgate.net
In aqueous environments, sodium p-ethylphenolate dissociates completely into sodium ions (Na⁺) and p-ethylphenolate anions (C₂H₅C₆H₄O⁻). The p-ethylphenolate anion then undergoes hydrolysis, establishing an equilibrium with water to form p-ethylphenol and hydroxide (B78521) ions (OH⁻). quora.com
The equilibrium reaction is as follows: C₂H₅C₆H₄O⁻(aq) + H₂O(l) ⇌ C₂H₅C₆H₄OH(aq) + OH⁻(aq)
The extent of this reaction is dependent on the pH of the surrounding water. In neutral or acidic conditions, the equilibrium shifts towards the formation of the less soluble, protonated p-ethylphenol. Conversely, in alkaline conditions, the phenolate (B1203915) anion is the dominant species. This dissociation and subsequent hydrolysis are critical factors influencing the compound's transport, bioavailability, and susceptibility to other degradation pathways in aquatic systems.
Biotic Degradation Mechanisms
Biotic degradation, mediated by microorganisms, is a crucial pathway for the removal of phenolic compounds from soil and water. A wide variety of bacteria and fungi can utilize phenols as a source of carbon and energy. nih.govijrrjournal.comacademicjournals.org
The presence or absence of oxygen significantly affects the rate and pathway of p-ethylphenol biodegradation.
Aerobic Conditions: In the presence of oxygen, the microbial degradation of alkylphenols is relatively rapid. nih.govresearchgate.net Studies on various Japanese paddy soils demonstrated that the half-lives of several alkylphenol derivatives under aerobic conditions ranged from 2 to 19 days. nih.gov The rate of degradation can be inversely correlated with the size of the alkyl group, meaning compounds with smaller side chains, like p-ethylphenol, are generally degraded more quickly than those with longer, more complex chains. nih.gov
Anaerobic Conditions: Under anaerobic (oxygen-deprived) conditions, the biodegradation of alkylphenols is significantly slower. nih.govresearchgate.net In the same paddy soil studies, the half-life for phenol (B47542) ranged from 24 to 260 days, while for p-cresol (a structurally similar compound to p-ethylphenol), it ranged from 11 to 740 days. nih.gov Research has shown that alkylphenols with long and branched alkyl chains are particularly persistent under anaerobic conditions. nih.govresearchgate.net
| Compound | Condition | Half-Life Range (Days) |
|---|---|---|
| Alkylphenol Derivatives | Aerobic | 2 - 19 |
| Phenol | Anaerobic | 24 - 260 |
| p-Cresol | Anaerobic | 11 - 740 |
The microbial metabolism of phenolic compounds under aerobic conditions typically follows a well-defined sequence of enzymatic reactions. ijrrjournal.com
The primary initiating step in the aerobic microbial degradation of phenols is the conversion of the compound to a catechol derivative. nih.govijrrjournal.com This is accomplished by a class of enzymes known as hydroxylases (or monooxygenases), which incorporate one atom of molecular oxygen into the aromatic ring, adding a second hydroxyl group. ijrrjournal.comnitrkl.ac.in For p-ethylphenol, this would result in the formation of 4-ethylcatechol.
An alternative initial point of attack could be the ethyl group itself. Some enzymatic pathways can initiate oxidation through the hydroxylation of the benzylic carbon (the carbon atom of the ethyl group attached to the ring). This could be followed by dehydrogenation steps to further oxidize the side chain. google.comgoogle.com
Once the catechol intermediate is formed, the aromatic ring is destabilized and susceptible to cleavage by dioxygenase enzymes. The ring can be opened through two main pathways: the ortho (or intradiol) cleavage pathway or the meta (or extradiol) cleavage pathway. nih.govijrrjournal.com Both pathways ultimately yield intermediates such as pyruvic acid and acetyl-CoA, which can then enter the central metabolic cycles of the microorganism, like the tricarboxylic acid (TCA) cycle, to generate energy and cellular biomass. nih.govresearchgate.net
Microbial Degradation Pathways
Role of Specific Enzymes in Phenol Degradation
The biogeochemical degradation of this compound is fundamentally governed by the enzymatic machinery of microorganisms that recognize its active component, p-ethylphenol. In aqueous environments, this compound dissociates, and the resulting p-ethylphenolate anion is in equilibrium with its conjugate acid, p-ethylphenol. This latter compound is the primary substrate for enzymatic attack. A variety of enzymes, primarily from bacteria and fungi, have been identified as capable of initiating the breakdown of p-ethylphenol and other related phenolic compounds.
Ligninolytic enzymes, such as laccases and peroxidases, produced by fungi, play a role in the degradation of phenolic substances. nih.gov These enzymes are generally non-specific and can oxidize a wide range of phenolic compounds as part of the natural degradation of lignin. nih.gov For instance, laccases catalyze the oxidation of phenols with the concurrent reduction of molecular oxygen to water. mdpi.com Research on various laccases has demonstrated their ability to degrade 4-ethylphenol (4-EP) and 4-ethylguaiacol (4-EG), which are significant phenolic compounds. avf.org
More specific enzymatic pathways have been elucidated in bacteria. In Pseudomonas putida JD1, the initial step in the degradation of 4-ethylphenol is catalyzed by the enzyme 4-ethylphenol methylenehydroxylase (4EPMH) . nih.govnih.govresearchgate.net This enzyme is a flavocytochrome c that acts through a dehydrogenation mechanism. nih.govresearchgate.net It removes a hydrogen atom from the methylene (B1212753) group of the ethyl substituent, leading to the formation of a quinone methide intermediate, which is then hydrated to an alcohol. nih.govnih.gov This is distinct from oxygenases, as it does not incorporate molecular oxygen into the substrate. nih.gov
In contrast, the fungus Aspergillus fumigatus appears to utilize a different enzymatic strategy for the initial oxidation of 4-ethylphenol. asm.org Evidence suggests the involvement of a monooxygenase, which would directly incorporate one atom of oxygen into the substrate. asm.org The metabolic pathway in Aspergillus fumigatus converges with the bacterial pathway at the level of hydroquinone, indicating a common sequence of downstream metabolites despite different initial enzymatic attacks. asm.org
Other enzymes involved in the broader biotransformation of phenolic compounds include phenolic acid decarboxylases and reductases. mdpi.com These enzymes can modify the structure of phenolic acids, which share structural similarities with p-ethylphenol, contributing to their degradation and transformation in various environmental matrices. mdpi.com
Enzymatic Biotransformation and Stereoselectivity Studies
The enzymatic biotransformation of p-ethylphenol has been a subject of detailed study, particularly concerning the stereochemical outcomes of the reactions. The action of 4-ethylphenol methylenehydroxylase (4EPMH) from Pseudomonas putida JD1 provides a clear example of stereoselective transformation. nih.gov This enzyme catalyzes the hydroxylation of the methylene group of the ethyl substituent. nih.govnih.gov
The reaction proceeds as follows:
Dehydrogenation of 4-ethylphenol to a quinone methide intermediate. nih.gov
Hydration of the quinone methide to form 1-(4'-hydroxyphenyl)ethanol. nih.gov
A significant finding is that this enzymatic process is highly stereoselective. The product, 1-(4'-hydroxyphenyl)ethanol, is a chiral alcohol, and the 4EPMH enzyme from Pseudomonas putida JD1 has been shown to produce the R(+) enantiomer in high enantiomeric excess. nih.govresearchgate.net
Studies have expanded to investigate the substrate range of 4EPMH, revealing its activity with a variety of 4-alkylphenols. nih.govnih.gov For instance, when 4-n-propylphenol and chavicol were used as substrates, the enzyme produced the corresponding chiral alcohols, 1-(4′-hydroxyphenyl)propanol and 1-(4′-hydroxyphenyl)-2-propen-1-ol, respectively. nih.gov In both cases, the products were determined to be the R(+) enantiomers, demonstrating the consistent stereoselectivity of the enzyme. nih.gov The enantiomeric excess for the product from 4-n-propylphenol was found to be 90%. nih.gov
This stereoselectivity is a key aspect of the enzymatic degradation pathway, as the chirality of metabolites can influence their subsequent biological activity and degradation rates in the environment. The table below summarizes the biotransformation of various 4-alkylphenols by 4-ethylphenol methylenehydroxylase.
| Substrate | Major Product | Enantiomer Produced | Reference |
|---|---|---|---|
| 4-Ethylphenol | 1-(4'-hydroxyphenyl)ethanol | R(+) | nih.govresearchgate.net |
| 4-n-Propylphenol | 1-(4'-hydroxyphenyl)propanol | R(+) | nih.gov |
| 4-n-Butylphenol | Corresponding chiral alcohol | Not specified | nih.gov |
| Chavicol | 1-(4'-hydroxyphenyl)-2-propen-1-ol | R(+) | nih.gov |
| 4-Hydroxydiphenylmethane | Corresponding chiral alcohol | Not specified | nih.gov |
Environmental Mobility and Distribution
The environmental mobility and distribution of this compound are dictated by the physicochemical properties of the p-ethylphenol molecule and its interaction with different environmental compartments such as soil, sediment, and water.
Adsorption/Desorption Behavior in Soil and Sediment
The tendency of a chemical to adsorb to soil and sediment is a critical factor in determining its mobility and bioavailability. This behavior is often quantified by the soil organic carbon-water partitioning coefficient (Koc). For p-ethylphenol, the Koc is estimated to be approximately 600. nih.gov This value suggests that p-ethylphenol has a moderate tendency to adsorb to soil and sediment, particularly those with higher organic carbon content. nih.gov
The primary mechanisms governing the sorption of phenolic compounds in soil include the partitioning of the neutral form of the pollutant into the soil's organic matter. thescipub.com Additionally, interactions between both the neutral (p-ethylphenol) and anionic (p-ethylphenolate) forms of the compound with the mineral surfaces of the soil can play a significant role. thescipub.com The pH of the surrounding groundwater is a crucial factor, as it determines the speciation between the more mobile phenolate anion and the less soluble, more sorptive neutral phenol. thescipub.com
In general, for alkylphenols, their physicochemical properties, especially high octanol-water partition coefficient (Kow) values, indicate that they will partition effectively into sediments after being discharged into aquatic systems. researchgate.netnih.gov This leads to the accumulation of these compounds in sediments, which can act as a long-term reservoir. researchgate.netnih.gov
| Parameter | Value | Implication | Reference |
|---|---|---|---|
| Estimated Koc | ~600 | Moderate adsorption to soil and sediment | nih.gov |
| Log Kow | 2.6 | Indicates a tendency to partition into organic phases | nih.gov |
Water-Sediment Distribution and Partitioning
The distribution of p-ethylphenolate between water and sediment is a dynamic process influenced by its partitioning behavior. Based on its estimated Koc value of 600, it is expected that p-ethylphenol will adsorb to suspended solids and sediment in aquatic environments. nih.gov This partitioning behavior is a key determinant of its concentration in the water column versus the sediment bed.
Studies on other phenolic compounds, such as bisphenol analogues, provide insights into the expected partitioning behavior. For instance, field-measured sediment-water partitioning coefficients (log Koc) for various bisphenols have been determined to be in the range of 3.5 to 4.7. nih.govresearchgate.net These values indicate a strong tendency for these compounds to associate with the sediment phase. Given the structural similarities, p-ethylphenol is also expected to exhibit significant partitioning to sediments.
The octanol-water partition coefficient (Kow) is another key parameter. The log Kow for p-ethylphenol is 2.6. nih.gov In constructed wetlands, the partitioning of contaminants between soil and water has been shown to correlate well with their log Kow values, with higher values leading to greater accumulation in the soil. mdpi.com The partitioning of a compound into sediment reduces its concentration in the overlying water, which can affect its transport downstream and its availability to aquatic organisms. researchgate.netnih.gov
Environmental Fate Modeling and Prediction
Predictive models are essential tools for estimating the environmental fate and distribution of chemicals like this compound, especially when extensive experimental data is unavailable.
Predictive Models for Distribution in Environmental Compartments
Various mathematical models can be employed to predict the distribution of chemical substances in the environment. Multimedia fate models, such as the EQuilibrium Criterion (EQC) model, are used to assess the likely fate of chemicals by simulating their partitioning and transport between different environmental compartments (air, water, soil, sediment). These models use the physicochemical properties of the substance, such as water solubility, vapor pressure, and partition coefficients (Kow, Koc), to estimate its distribution at equilibrium.
For assessing the long-range transport potential of a chemical, models like the TaPL3 are utilized. These models calculate a characteristic travel distance, which helps in understanding the potential for a substance to be transported far from its source.
Furthermore, for a more detailed understanding of partitioning processes, polyparameter linear free-energy relationships (PP-LFERs) can be applied. epa.gov These models are highly accurate for a wide range of compounds and environmental phases. They describe partitioning constants based on various sorbate-sorbent interactions, providing a more nuanced prediction of a chemical's behavior than models based solely on Kow. epa.gov
The application of these models to this compound would involve using its known or estimated physicochemical properties to predict its likely environmental concentrations in different compartments and its potential for long-distance transport.
Integration of Photoreaction in Fate Modeling
The environmental persistence and transformation of this compound are significantly influenced by photochemical reactions. The integration of these photoreactions into environmental fate models is crucial for accurately predicting the compound's distribution, concentration, and potential ecological impact in aquatic and terrestrial systems.
Environmental fate models are quantitative tools used to simulate the behavior of chemicals released into the environment. rsc.orgresearchgate.netlibretexts.org These models consider various transport and transformation processes, including advection, dispersion, volatilization, sorption, and degradation. For photosensitive compounds like this compound, the inclusion of photoreaction pathways is a critical component of a comprehensive fate assessment.
The incorporation of photoreaction into these models involves several key steps:
Determination of Photochemical Reaction Kinetics: This requires experimental data on the rate of degradation of the compound under specific light conditions. For instance, studies on the related compound 4-ethylphenol have determined pseudo-first-order degradation rate constants under UV illumination. nih.gov These rates can be influenced by various environmental factors.
Identification of Phototransformation Products: Understanding the chemical species that are formed from the photodegradation of the parent compound is essential. For example, the photocatalytic degradation of phenols can lead to the formation of intermediates such as p-benzoquinone, hydroquinone, and resorcinol. mdpi.com
Modeling Environmental Factors: The rate of photoreaction in the natural environment is affected by factors such as light intensity (which varies with latitude, season, and time of day), the presence of photosensitizers (like dissolved organic matter), and water chemistry (pH, salinity). nih.govacs.org Fate models must be able to incorporate these variables to provide realistic predictions.
Research on the photocatalytic degradation of 4-ethylphenol, the acidic form of this compound, provides valuable insights into the types of data required for such models. Studies have shown that the degradation rate is influenced by the presence of salts like sodium chloride (NaCl) and sodium nitrate (NaNO₃). nih.gov For example, in one study, the pseudo-first-order rate constant for 4-ethylphenol degradation was 1.13 h⁻¹ in the absence of salt, which decreased in the presence of NaCl and NaNO₃. nih.gov
The following interactive table summarizes the effect of different salt conditions on the photocatalytic degradation rate of 4-ethylphenol, which can be used as a proxy for this compound in fate modeling.
| Condition | Salt Concentration (mol·L⁻¹) | Pseudo First-Order Rate Constant (h⁻¹) |
| No Salt | 0 | 1.13 |
| Low NaCl | 0.03 | 0.8 |
| High NaCl | 0.6 | 0.5 |
| Low NaNO₃ | 0.03 | 0.8 |
| High NaNO₃ | 0.6 | 0.8 |
Furthermore, the formation and subsequent degradation of intermediate products must be accounted for in fate models. The concentration of these intermediates can peak and then decline as they are also degraded. mdpi.com For instance, in the presence of high NaCl concentrations, the formation and subsequent degradation of a major intermediate of 4-ethylphenol were notably inhibited. nih.gov
Multimedia environmental fate models, which consider the partitioning of chemicals between air, water, soil, and sediment, can be enhanced by integrating photoreaction data. researchgate.netrsc.orgnih.gov For a semi-volatile compound, it is important to consider its fate in both the hydrosphere and the atmosphere. nih.gov Photoreactions can occur in both compartments, and models that couple atmospheric and surface-water processes provide a more complete picture of the environmental fate.
The integration of photoreaction into fate models is an evolving field, with ongoing research focused on improving the accuracy of model predictions. mdpi.comfrontiersin.org For this compound and related alkylphenols, the continued development of these models is essential for effective environmental risk assessment and management. nih.govresearchgate.net
Catalysis and Advanced Chemical Transformations Involving Sodium P Ethylphenolate
Sodium p-Ethylphenolate as a Reagent in Organic Synthesis
As a strong nucleophile, this compound is a valuable reagent in organic synthesis, most notably in the Williamson ether synthesis. This classic reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide or phenoxide to form an ether. wikipedia.orgbyjus.com
The reaction proceeds via an SN2 mechanism, where the phenolate (B1203915) ion attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. wikipedia.org For this reaction to be efficient, primary alkyl halides are preferred, as secondary and tertiary halides are more prone to undergo elimination reactions. wikipedia.orgmasterorganicchemistry.com
Reaction Scheme: CH₃CH₂C₆H₄O⁻Na⁺ + R-X → CH₃CH₂C₆H₄OR + NaX (this compound + Alkyl halide → p-Ethylphenyl ether + Sodium halide)
The formation of this compound is typically achieved by deprotonating p-ethylphenol with a strong base like sodium hydroxide (B78521). gordon.edu This in situ or pre-formed phenoxide is then reacted with an alkylating agent. For instance, the reaction of this compound with methyl iodide would yield methyl p-ethylphenyl ether. studentshare.org The choice of solvent is crucial, as cation-solvating solvents can enhance the reactivity of the oxygen atom, favoring the desired O-alkylation.
Phenolate-Based Photocatalysis
In recent years, phenolate anions have gained attention in the field of photocatalysis. Their electron-rich nature allows them to act as potent reducing agents upon photoexcitation, enabling a range of radical-mediated reactions. units.it
Upon absorption of light, phenolate anions are excited to a state where they become strong electron donors. units.it This excited state can engage in photoinduced electron transfer (PET) with a suitable electron acceptor, generating a phenoxyl radical and a radical anion of the acceptor. nih.govresearchgate.net This process is a key step in initiating radical chain reactions for various bond formations. units.it
The general mechanism involves:
Photoexcitation: The phenolate anion absorbs a photon.
Electron Transfer: The excited phenolate transfers an electron to a substrate, generating a phenoxyl radical. nih.govacs.org
Radical Reaction: The newly formed radicals can participate in a variety of synthetic transformations, such as additions to alkenes or coupling reactions. mdpi.commdpi.com
An alternative pathway involves the formation of a ground-state electron donor-acceptor (EDA) complex between the phenolate and an electron-poor radical source. units.it Light absorption by this complex can then trigger the radical reaction.
A significant application of phenolate photocatalysis is in the direct functionalization of aromatic C-H bonds. This approach avoids the need for pre-functionalized starting materials, offering a more atom-economical route to complex molecules. rsc.org While direct C-H functionalization of phenols can be challenging due to the high reactivity of the ortho and para positions and potential oxidation of the phenol (B47542) itself, photocatalytic methods provide a milder alternative to traditional transition-metal-catalyzed reactions. nih.govrsc.org
In these reactions, the phenolate, upon photoexcitation, can initiate a radical cascade that leads to the functionalization of its own aromatic ring or another aromatic substrate. For example, visible-light-driven ortho-C(sp²)–H arylation of free phenols with aryl bromides has been achieved without a catalyst. nih.gov Though often demonstrated with phenol itself, this compound can be expected to undergo similar transformations, leading to the introduction of new substituents on the aromatic ring.
| Reaction Type | Role of Phenolate | Key Intermediates | Ref. |
| Williamson Ether Synthesis | Nucleophile | Alkoxide, Alkyl Halide | wikipedia.org |
| Photoinduced Radical Reaction | Photosensitizer/Electron Donor | Excited Phenolate, Phenoxyl Radical | units.it |
| Aromatic C-H Functionalization | Photocatalyst/Substrate | Aryl Radicals | nih.gov |
Role in Enzyme Mechanisms and Biocatalysis Studies
The phenolic moiety is a common structural motif in biological molecules and enzyme substrates. Consequently, compounds like this compound serve as valuable models for studying enzymatic mechanisms and for engineering enzymes for novel catalytic functions.
This compound can act as a model substrate for various oxidoreductases, particularly phenol-oxidizing enzymes like tyrosinase and laccase. mdpi.commdpi.com Tyrosinase, a copper-containing enzyme, catalyzes the oxidation of phenols to o-quinones, a key step in melanin (B1238610) biosynthesis and enzymatic browning of fruits and vegetables. nih.govnih.gov
By studying the kinetics and reaction products of enzymes with simple phenolic substrates like p-ethylphenolate, researchers can gain insights into:
Substrate Specificity: How the enzyme recognizes and binds phenols with different substituents. nih.gov
Catalytic Mechanism: The detailed steps of electron and proton transfer during oxidation. acs.org
Inhibitor Design: Developing compounds that can block the active site and prevent unwanted browning. bohrium.com
Studies with various phenolic compounds have shown that tyrosinase can oxidize them to form quinones, which can then polymerize. mdpi.comnih.gov The ethyl group in p-ethylphenolate provides a non-polar substituent that can influence its binding affinity and reaction rate within the enzyme's active site.
There is significant interest in using enzymes for the selective functionalization of aromatic compounds, offering an environmentally benign alternative to traditional chemical methods. researchgate.net Enzyme engineering aims to alter the properties of natural enzymes to accept new substrates or to control the position (regioselectivity) of the chemical modification.
Phenol-hydroxylating enzymes, for example, can be engineered to specifically oxidize phenolic compounds at a desired position. researchgate.net this compound can be used as a test substrate during directed evolution or site-directed mutagenesis experiments to screen for enzyme variants with improved activity or altered regioselectivity. For instance, enzymes can be engineered for the selective o-hydroxylation of phenolic compounds. researchgate.net Similarly, enzymatic carboxylation of phenols can be achieved with high regioselectivity, a reaction that is often difficult to control using conventional chemical methods like the Kolbe–Schmitt reaction. acs.orgnih.govnih.gov
| Enzyme Class | Reaction Type | Relevance of p-Ethylphenolate | Ref. |
| Tyrosinase/Laccase | Oxidation | Model substrate for browning studies | mdpi.com |
| Hydroxylases | Hydroxylation | Test substrate for engineered enzymes | researchgate.net |
| (De)carboxylases | Carboxylation | Model for regioselective C-H functionalization | acs.org |
Materials Science Applications and Phenolate Derived Functional Materials
Precursor in Polymer and Resin Synthesis
The primary role of p-ethylphenol, and by extension its sodium salt, in materials science is as a precursor in the synthesis of polymers and resins. Its bifunctional nature—a reactive phenolic ring and an ethyl group—makes it a versatile monomer.
One of the most significant applications is in the production of phenolic resins, also known as phenol-formaldehyde resins. While phenol (B47542) is the most common monomer, substituted phenols like p-ethylphenol are also used to modify the properties of the final resin. researchgate.netossila.com The incorporation of the ethyl group can influence characteristics such as flexibility, solubility, and curing time of the resulting thermoset polymer. These resins are valued for their high thermal stability, chemical resistance, and mechanical strength.
Furthermore, p-ethylphenol is a key starting material for the synthesis of 4-vinylphenol (B1222589) (p-hydroxystyrene). researchgate.netresearchgate.netviablife.com This transformation is typically achieved through the dehydrogenation of p-ethylphenol at high temperatures over a catalyst. researchgate.net 4-vinylphenol is a valuable monomer that can be polymerized via free-radical polymerization to produce poly(4-vinylphenol) or polyvinylphenol (PVP). wikipedia.orgmedchemexpress.com PVP is structurally similar to polystyrene but with the addition of a hydroxyl group on each phenyl ring, which imparts distinct properties and functionalities.
The synthesis of 4-vinylphenol from p-ethylphenol is a critical industrial process, as PVP has numerous high-value applications, particularly in the electronics industry. viablife.comwikipedia.org The reaction conditions for the dehydrogenation of p-ethylphenol to 4-vinylphenol can be optimized to maximize the yield of the desired monomer.
Table 1: Synthesis of 4-Vinylphenol from p-Ethylphenol
| Parameter | Condition |
|---|---|
| Reactant | p-Ethylphenol |
| Catalyst | Iron oxide-based |
| Temperature | 550–600 °C |
| Diluents | Steam, Aromatic Hydrocarbons |
This interactive table summarizes the typical conditions for the gas-phase dehydrogenation of p-ethylphenol to produce 4-vinylphenol. wikipedia.org
Design of Novel Functional Materials
The functional materials derived from p-ethylphenol, most notably poly(4-vinylphenol), exhibit a range of properties that can be tailored for specific applications.
Poly(4-vinylphenol) (PVP) is particularly prominent in the field of electronics, where its dielectric properties are highly valued. wikipedia.org Thin films of PVP are used as a gate dielectric layer in organic thin-film transistors (OTFTs) and other organic electronic devices. medchemexpress.com The hydroxyl groups in PVP allow for cross-linking, which can improve the thermal stability and chemical resistance of the dielectric layer.
The dielectric constant of the PVP layer can be tuned, which in turn influences the field-effect mobility of the organic transistors. wikipedia.org This ability to tailor the electrical insulating properties makes PVP a crucial component in printed and flexible electronics. While PVP itself is an insulator, its properties are essential for the proper functioning of conductive components in a transistor. Research has focused on optimizing these dielectric characteristics for applications in devices like flexible displays. wikipedia.orgmedchemexpress.com
Table 2: Properties of Poly(4-vinylphenol) for Electronic Applications
| Property | Relevance |
|---|---|
| High Dielectric Constant | Enables low operating voltages for transistors. |
| Good Film-Forming Ability | Allows for uniform, thin layers via spin-coating or printing. researcher.life |
| Cross-linkable | Enhances thermal and chemical stability of the device. medchemexpress.com |
| Solution Processability | Compatible with low-cost manufacturing techniques like inkjet printing. researcher.life |
This interactive table highlights key properties of PVP that make it suitable for use as a dielectric material in electronics.
There is limited information in the available scientific literature on the use of sodium p-ethylphenolate or p-ethylphenol in the targeted synthesis of porous materials for controlled release applications. The development of porous organic polymers (POPs) is an active area of research, but the specific incorporation of p-ethylphenol as a primary monomer for creating materials with tailored porosity for applications like drug delivery has not been extensively reported.
Applications in Electronic and Optoelectronic Devices
The primary application of materials derived from p-ethylphenol in this sector is through the use of poly(4-vinylphenol) as a dielectric material.
Based on available research, there is no direct evidence to suggest that this compound or its immediate derivatives are currently used as a primary component in high-performance inks for the emissive layer of Organic Light Emitting Diodes (OLEDs). OLED ink formulations typically involve complex organic molecules designed for specific charge transport and light-emitting properties. While poly(4-vinylphenol) is used in printed electronics, its role is typically as an insulating or dielectric layer in transistors that may control OLED pixels, rather than being part of the light-emitting ink itself. wikipedia.orgresearcher.life
Photoresists for Advanced Photolithography
This compound, as a derivative of p-ethylphenol, serves as a precursor in the synthesis of specialized phenolic resins used in photoresists. Phenolic resins, particularly novolac resins produced from the condensation reaction of phenols with formaldehyde (B43269), are foundational materials in the formulation of positive photoresists widely used in microlithography. orientjchem.org The properties of these resins, such as solubility in aqueous developers, adhesion to substrates, and thermal stability, can be precisely tuned by modifying the structure of the phenol monomer.
The incorporation of an ethyl group at the para position of the phenol ring, as in p-ethylphenol, influences the characteristics of the resulting polymer. This alkyl substitution can alter the dissolution rate of the photoresist in the developer solution, a critical parameter for controlling the resolution and feature size in photolithography. The ethyl group increases the hydrophobicity of the polymer, which generally decreases its dissolution rate in aqueous alkaline developers. This modulation is key for achieving high contrast and sharp pattern definition.
Research into phenolic-based resist materials demonstrates that the choice of the phenolic precursor is crucial for the performance of the photoresist. orientjchem.org Polymers synthesized from substituted phenols are designed to meet the stringent requirements of advanced lithographic techniques, including good film-forming capability, high photosensitivity, and resistance to plasma etching agents. orientjchem.org While general phenol-formaldehyde resins are common, derivatives from precursors like p-ethylphenol allow for the fine-tuning of these properties for specific applications, such as in deep UV (DUV) lithography.
Below is a comparative table of properties for photoresist resins based on different phenolic precursors.
| Precursor Monomer | Resulting Polymer | Key Property Modification | Potential Lithographic Application |
| Phenol | Novolac Resin | Standard dissolution and thermal properties | i-line (365 nm) Lithography |
| p-Cresol | Poly(p-cresol-co-formaldehyde) | Slower dissolution rate, higher contrast | DUV (248 nm) Lithography |
| p-Ethylphenol | Poly(p-ethylphenol-co-formaldehyde) | Increased hydrophobicity, controlled dissolution | Advanced DUV Lithography |
| Naphthol | Naphthol-based Resin | Higher etch resistance, altered optical properties | Specialized applications |
Advanced Separation Materials
Tailor-Made Column Materials for Chromatography
In the field of high-performance liquid chromatography (HPLC), the stationary phase is a critical component that dictates the separation efficiency and selectivity. Phenyl-bonded stationary phases are a distinct class of materials used for the separation of aromatic and moderately polar compounds through π-π interactions. elementlabsolutions.com The derivatization of silica (B1680970) supports with functional groups containing phenyl rings creates a unique stationary phase chemistry.
This compound can be utilized as a key reactant in the synthesis of such tailor-made stationary phases. Through chemical modification, the p-ethylphenyl group can be covalently bonded to the surface of silica gel, creating a "p-ethylphenyl" stationary phase. The presence of the ethyl group on the phenyl ring modifies the chromatographic properties compared to a standard phenyl column. This alkyl substituent enhances the hydrophobic character of the stationary phase while also subtly altering the electronic nature of the aromatic ring, thereby influencing its π-π interactions with analytes. researchgate.net
This tailored functionality allows for unique selectivity in reversed-phase chromatography. For instance, the separation of isomers or structurally similar compounds can be improved by leveraging the specific steric and electronic effects of the p-ethylphenyl group. Researchers have shown that substituents on the benzene (B151609) ring of phenyl-bonded phases can regulate various interactions, extending their application in separating complex mixtures like phenolic compounds. researchgate.net
The table below outlines the characteristics of different phenyl-based stationary phases used in HPLC.
| Stationary Phase Type | Primary Interaction Mechanism | Key Characteristics | Typical Analytes |
| Phenyl | π-π stacking, hydrophobic | Standard aromatic selectivity | Aromatic compounds, polycyclic aromatic hydrocarbons (PAHs) |
| Biphenyl | Enhanced π-π interactions, shape selectivity | Increased retention for planar molecules | Steroids, drug metabolites, polyphenols |
| p-Ethylphenyl | Hydrophobic, modified π-π interactions | Increased hydrophobicity, unique selectivity for substituted aromatics | Alkylphenols, isomeric compounds, pharmaceuticals |
| Pentafluorophenyl (PFP) | Dipole-dipole, π-π interactions, hydrophobic | Strong selectivity for halogenated compounds and polar aromatics | Halogenated compounds, taxanes, alkaloids |
Smart Materials and Sensor Development
Nanoscale Materials for Highly Sensitive Chemical Sensors
This compound can serve as a functionalizing agent for the development of advanced nanoscale sensor materials. The core principle involves chemically grafting the p-ethylphenolate moiety onto the surface of nanomaterials, such as graphene oxide or conductive polymers, to create a selective recognition layer. mdpi.com This functionalization imparts specific chemical properties to the nanomaterial, enabling it to interact selectively with target analyte molecules.
The p-ethylphenyl group provides a combination of hydrophobic and aromatic characteristics. These properties can be exploited for the detection of volatile organic compounds (VOCs) or other nonpolar molecules through weak intermolecular forces like van der Waals and π-π stacking interactions. When integrated into a sensor platform, such as a chemiresistor or a field-effect transistor (FET), the adsorption of analyte molecules onto the functionalized nanomaterial surface leads to a measurable change in its electrical properties (e.g., resistance or conductance). cnr.it
The development of polymeric sensors often involves the modification of a base polymer to enhance its sensing capabilities. youtube.com By incorporating p-ethylphenolate into a polymer backbone, a new material can be synthesized that is specifically tuned for detecting certain environmental pollutants or biomarkers. The sensitivity and selectivity of such sensors are highly dependent on the chemical nature of the functional group, making the unique structure of the p-ethylphenyl group a valuable tool in designing highly specific chemical sensors. mdpi.com
| Nanomaterial Base | Functionalization Agent | Sensing Principle | Target Analytes |
| Graphene Oxide | p-Ethylphenolate | Chemiresistive: π-π stacking interactions | Aromatic VOCs (e.g., Benzene, Toluene) |
| Carbon Nanotubes | Polymeric derivative of p-ethylphenol | Field-Effect Transistor: Change in channel conductance | Nonpolar gases, environmental pollutants |
| Conducting Polymer (e.g., Polyaniline) | p-Ethylphenolate | Electrochemical: Modulation of redox properties | Phenolic compounds, dissolved organic molecules |
| Metal Oxide Nanoparticles (e.g., SnO₂) | p-Ethylphenolate surface coating | Chemiresistive: Change in surface depletion layer | Alcohols, Ketones |
Piezoelectric Properties in Advanced Materials
The development of piezoelectric properties in polymeric materials is fundamentally linked to their molecular structure, specifically the presence of permanent dipole moments and the ability to achieve a non-centrosymmetric crystalline arrangement through a process called poling. researchgate.net Standard piezoelectric polymers, such as polyvinylidene fluoride (B91410) (PVDF), possess strongly electronegative fluorine atoms that create significant dipole moments. mdpi.com
A homopolymer derived solely from this compound is not expected to exhibit significant intrinsic piezoelectricity. The p-ethylphenyl group does not possess a large permanent dipole moment, and the resulting polymer would likely lack the specific crystalline structure necessary for a piezoelectric response.
The theoretical design of such a piezoelectric copolymer is presented below.
| Monomer 1 | Monomer 2 | Resulting Copolymer Structure | Rationale for Piezoelectric Potential |
| p-Ethylphenolate derivative | Vinylidene Cyanide | Alternating or random copolymer | The strong dipole of the cyano groups provides the necessary polarity. The p-ethylphenyl group could enhance thermal stability and mechanical rigidity, aiding in the retention of the poled structure. |
| p-Ethylphenolate derivative | Acrylonitrile | Random copolymer | The nitrile groups offer dipole moments. The overall polymer structure would require careful processing and poling to align these dipoles. |
| p-Ethylphenolate derivative | Aromatic diamine with cyano groups (for polyimides) | Polyimide | Certain aromatic polyimides containing polar nitrile groups can be rendered piezoelectric. The ethylphenyl group would be part of the polymer backbone, modifying its mechanical and thermal properties. mdpi.com |
This approach remains largely theoretical, as the direct synthesis and characterization of piezoelectric polymers containing p-ethylphenolate have not been extensively reported. The primary challenge lies in designing a polymer that both incorporates the phenolate-derived unit and allows for the effective poling of the polar moieties to create a stable, macro-level piezoelectric effect.
Q & A
Q. What are the established synthetic routes for Sodium p-ethylphenolate, and how do reaction conditions influence yield and purity?
Methodological Answer: Optimize synthesis via nucleophilic substitution or phenolate salt formation, varying solvents (e.g., ethanol vs. water), temperature (25–80°C), and stoichiometric ratios. Characterize products using NMR (¹H/¹³C) for structural confirmation and HPLC for purity analysis (>95%). Report yields alongside solvent polarity effects to identify optimal conditions .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
Methodological Answer: Combine UV-Vis spectroscopy (λ_max ≈ 270 nm for phenolic derivatives) with FT-IR (O–H stretch at 3200–3600 cm⁻¹) for functional group identification. Validate purity via reverse-phase HPLC (C18 column, methanol/water mobile phase) and cross-reference with mass spectrometry (ESI-MS) for molecular ion confirmation .
Q. How can researchers mitigate interference from impurities during quantitative analysis of this compound?
Methodological Answer: Employ standard addition methods or matrix-matched calibration curves to account for matrix effects. Use internal standards (e.g., deuterated analogs) in LC-MS workflows to improve precision. Validate recovery rates (85–115%) and limit of detection (LOD < 0.1 µg/mL) per ICH guidelines .
Advanced Research Questions
Q. What mechanistic insights explain this compound’s stability under varying pH and temperature conditions?
Methodological Answer: Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Monitor degradation kinetics via Arrhenius plots and identify decomposition products using LC-QTOF-MS. Correlate pH-dependent stability (e.g., hydrolysis at pH < 5) with molecular dynamics simulations to predict degradation pathways .
Q. How do contradictory findings in this compound’s solubility data arise, and how can they be resolved?
Methodological Answer: Replicate studies using standardized solvents (USP-grade) and controlled agitation (e.g., 100 rpm for 24 hrs). Apply Hansen solubility parameters to model solvent-solute interactions. Compare results with published data using meta-analysis tools (e.g., RevMan) to identify outliers and methodological biases .
Q. What experimental designs are optimal for studying this compound’s interactions with biological macromolecules?
Methodological Answer: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities (Kd values). Pair with molecular docking (AutoDock Vina) to predict binding sites. Validate via fluorescence quenching assays and negative controls (e.g., bovine serum albumin) to rule out nonspecific interactions .
Q. How can researchers address reproducibility challenges in catalytic applications of this compound?
Methodological Answer: Standardize catalyst loading (e.g., 5 mol%) and reaction atmospheres (N₂ vs. air). Use high-throughput robotic platforms to screen 96 reaction conditions in parallel. Apply statistical DOE (design of experiments) to isolate critical variables (e.g., solvent, ligand) and report confidence intervals for turnover numbers .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for reconciling conflicting bioactivity data in this compound studies?
Methodological Answer: Perform multivariate analysis (PCA or PLS-DA) to cluster datasets by experimental variables (e.g., cell line, exposure time). Apply sensitivity analysis to identify outliers and use Bayesian hierarchical models to quantify uncertainty. Cross-validate with independent assays (e.g., MTT vs. ATP luminescence) .
Q. How should researchers design dose-response studies to minimize variability in this compound’s pharmacological assays?
Methodological Answer: Use log-dose spacing (e.g., 0.1–100 µM, 10 concentrations) with triplicate technical replicates. Normalize data to vehicle controls and apply nonlinear regression (four-parameter logistic model) to calculate EC₅₀ values. Report Hill slopes to assess cooperativity and exclude non-sigmoidal curves .
Ethical and Methodological Rigor
Q. What frameworks ensure ethical and reproducible synthesis of this compound derivatives?
Methodological Answer: Adhere to Green Chemistry principles (atom economy, solvent selection) and document synthetic protocols using CHEMRES standards. Validate reproducibility via inter-laboratory round-robin tests and deposit raw spectral data in public repositories (e.g., Zenodo) .
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to this compound research proposals?
Methodological Answer: Align hypotheses with unmet needs (e.g., antimicrobial resistance) and pilot feasibility with small-scale experiments. Conduct novelty checks via SciFinder and prioritize studies with translational potential (e.g., dual-action prodrugs). Submit protocols to institutional review boards for ethical approval .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
